molecular formula C8H18O B1630388 3-Methyl-3-heptanol CAS No. 598-06-1

3-Methyl-3-heptanol

Cat. No.: B1630388
CAS No.: 598-06-1
M. Wt: 130.23 g/mol
InChI Key: PQOSNJHBSNZITJ-UHFFFAOYSA-N
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Description

3-methyl-3-heptanol is a tertiary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylheptan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-6-7-8(3,9)5-2/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOSNJHBSNZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871136
Record name 3-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-06-1, 5582-82-1
Record name 3-Methyl-3-heptanol
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Record name 3-Heptanol, 3-methyl-
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Record name 3-METHYL-3-HEPTANOL
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Record name 3-Methyl-3-heptanol
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Record name 3-methylheptan-3-ol
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Foundational & Exploratory

The Strategic Value of 3-Methyl-3-heptanol in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and procedural guide for the computational profiling and experimental validation of 3-Methyl-3-heptanol.

In the optimization phases of drug development, modulating the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a lead compound is as critical as tuning its target binding affinity. The introduction of hydroxyl (-OH) groups is a proven medicinal chemistry strategy to decrease lipophilicity, increase aqueous solubility, and reduce hERG inhibition1[1]. However, primary and secondary alcohols introduce severe metabolic liabilities, as they are rapidly oxidized to aldehydes or ketones by cytochrome P450 enzymes, or cleared via Phase II glucuronidation.

3-Methyl-3-heptanol (CAS: 5582-82-1) serves as a structural paradigm for overcoming these bottlenecks 2[2]. As an aliphatic tertiary alcohol, its hydroxyl group is anchored to a fully substituted sp3-hybridized carbon. This specific architecture introduces significant steric hindrance that physically blocks oxidative enzymes from abstracting a proton—rendering oxidation virtually impossible under standard physiological conditions 1[1]. Furthermore, the surrounding alkyl bulk substantially reduces the kinetics of glucuronidation, effectively extending the molecule's biological half-life while retaining the solubility benefits of the polar -OH group.

ADMET_Pathway A 3-Methyl-3-heptanol (Tertiary Alcohol Motif) B sp3-Hybridized Carbon Steric Hindrance A->B C Blocked Cytochrome P450 Oxidation B->C Prevents 1°/2° Oxidation D Reduced Rate of Glucuronidation B->D Steric Shielding of -OH E Improved ADMET Profile (Metabolic Stability) C->E D->E

Metabolic stability pathway of the tertiary alcohol motif in 3-Methyl-3-heptanol.

Theoretical Framework: Quantum Chemical Profiling

Before committing to resource-intensive synthesis and in vitro assays, predicting the physicochemical behavior of 3-Methyl-3-heptanol using Density Functional Theory (DFT) is a standard best practice. Quantum chemical calculations provide a rigorous, first-principles approach to deriving quantitative structure-property relationships (QSPR), accurately predicting parameters like the octanol-water partition coefficient (LogP) and solvation free energies 3[3].

Causality of Method Selection: For aliphatic systems like 3-Methyl-3-heptanol, we mandate the use of the dispersion-corrected functional wB97XD paired with the 6-311+G(2d,p) basis set 4[4]. Standard functionals (e.g., B3LYP) frequently fail to accurately capture long-range van der Waals forces. Because the heptane backbone's conformational folding and its non-covalent interactions with solvent molecules dictate its lipophilicity, dispersion corrections are non-negotiable 5[5]. Furthermore, the inclusion of diffuse functions ('+') in the basis set is critical for accurately modeling the electron density of the oxygen atom's lone pairs, which govern the molecule's hydrogen-bond accepting capacity.

Standardized Computational Protocol

The following is a self-validating computational workflow designed to ensure thermodynamic accuracy:

  • Conformational Search: Generate initial 3D coordinates using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy conformers. Causality: This prevents the subsequent DFT calculation from converging on a high-energy local minimum.

  • Geometry Optimization: Execute DFT optimization in the gas phase using wB97XD/6-311+G(2d,p). Convergence criteria must be set to 'Tight' to resolve precise steric clashes around the tertiary carbon.

  • Frequency Calculation (Self-Validation): Immediately follow optimization with a vibrational frequency calculation at the identical level of theory.

    • Validation Check: The strict absence of imaginary frequencies confirms the optimized geometry is a true local minimum on the potential energy surface.

    • Data Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to Gibbs free energy.

  • Continuum Solvation Modeling: Apply the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) to simulate aqueous and 1-octanol environments 3[3].

  • Property Extraction: Calculate LogP based on the difference in transfer free energies (

    
    ) between the aqueous and octanol phases.
    

DFT_Workflow Step1 1. Initial 3D Conformer Generation (Molecular Mechanics/Force Field) Step2 2. Geometry Optimization (DFT: wB97XD/6-311+G(2d,p)) Step1->Step2 Input Coordinates Step3 3. Frequency Calculation (ZPVE Correction & Minima Verification) Step2->Step3 Optimized Geometry Step4 4. Continuum Solvation Modeling (CPCM or SMD in Octanol/Water) Step3->Step4 No Imaginary Frequencies Step5 5. Property Extraction (LogP, Dipole Moment, QSAR Descriptors) Step4->Step5 Solvation Free Energy

Step-by-step quantum chemical calculation workflow for determining physicochemical properties.

Quantitative Property Matrix

The integration of quantum chemical predictions with empirical databases yields a comprehensive physicochemical profile for 3-Methyl-3-heptanol.

PropertyValue / DescriptorSource / Method
Molecular Formula C8H18OEmpirical 2[2]
Molecular Weight 130.23 g/mol Empirical2[2]
Exact Mass 130.135765 DaComputed 2[2]
Topological Polar Surface Area (TPSA) 20.2 ŲComputed 2[2]
XLogP3 2.5Computed 2[2]
Kovats Retention Index 1010 - 1019Experimental (GC-MS) 2[2]
Metabolic Oxidation Liability Extremely LowStructural Analysis[1]

Experimental Validation Protocol: Synthesis & Characterization

Computational models must be strictly anchored by empirical validation. The synthesis of 3-Methyl-3-heptanol is achieved via a classic carbon-carbon bond-forming Grignard reaction 6[6]. This protocol is designed as a self-validating loop, where analytical outputs confirm the structural predictions of the DFT models.

Step-by-Step Synthesis Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged three-necked flask equipped with a reflux condenser, add magnesium turnings (1.1 eq) and a catalytic crystal of iodine. Slowly add 1-bromobutane (1.0 eq) dissolved in anhydrous diethyl ether to initiate the formation of butylmagnesium bromide.

  • Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 2-butanone (1.0 eq) in anhydrous ether. Causality: The specific selection of 2-butanone as the electrophile and butylmagnesium bromide as the nucleophile cleanly constructs the required branched, tertiary architecture of 3-Methyl-3-heptanol without competing elimination pathways 6[6].

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride (

    
    ). Causality: A mild acid is required to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol without triggering acid-catalyzed dehydration.
    
  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude liquid via fractional distillation.
    
  • Analytical Validation (Self-Validating System):

    • 1H NMR (400 MHz, CDCl3): Verify the absence of aldehyde/ketone protons. Confirm the integration of the methyl groups and the presence of the broad singlet corresponding to the -OH proton (which will disappear upon

      
       exchange).
      
    • GC-MS: Confirm the molecular ion peak (

      
       130) and match the Kovats Retention Index against the predicted empirical value of ~1019 2[2].
      

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • New alternatives for estimating the octanol/water partition coefficient and water solubility for volatile organic compounds using GLC data Source: ResearchGate / ARKIVOC URL
  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications Source: Research & Reviews: Journal of Chemistry URL
  • 3-Ethyl-3-methylheptane | 17302-01-1 (Grignard Reaction Protocols)

Sources

3-Methyl-3-heptanol: Discovery, Synthesis, and Multidisciplinary Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

3-Methyl-3-heptanol (CAS: 5582-82-1) is a branched tertiary aliphatic alcohol that serves as a fundamental keystone in multiple scientific disciplines. Originally synthesized to demonstrate the robust carbon-carbon bond-forming capabilities of the Grignard reaction, this molecule has evolved beyond a mere synthetic target. Today, it is utilized as a critical model compound in physical chemistry to study the dielectric relaxation of glass-forming liquids, and it plays a vital role in toxicological research as a primary, disease-inducing metabolite of aliphatic hydrocarbon exposure. This whitepaper synthesizes the historical context, physical properties, validated experimental protocols, and pharmacological significance of 3-methyl-3-heptanol.

Chemical and Physical Properties

Understanding the baseline physicochemical profile of 3-methyl-3-heptanol is critical for predicting its behavior in both synthetic environments and biological systems. The steric bulk of the tertiary alcohol heavily influences its phase behavior and reactivity[1].

PropertyValue / Description
CAS Number 5582-82-1
Molecular Formula C₈H₁₈O
SMILES String CCCCC(C)(CC)O
Molecular Weight 130.23 g/mol
Boiling Point (est.) ~160 °C
XLogP3-AA (Lipophilicity) 2.5
pKa (est.) 10.23 (Weak base)
Structural Classification Branched tertiary aliphatic alcohol

Data summarized from established chemical property databases[1].

Historical Background and Discovery

The discovery and initial syntheses of 3-methyl-3-heptanol are intrinsically linked to the advent of organometallic chemistry. Following Victor Grignard’s Nobel Prize-winning discovery in 1912, chemists sought to map the limitations of nucleophilic addition to sterically hindered ketones. 3-Methyl-3-heptanol emerged as a quintessential target for demonstrating the efficacy of tertiary alcohol synthesis, as it could be reliably produced via the addition of n-butylmagnesium bromide to 2-butanone[2].

Beyond synthetic laboratories, modern analytical techniques have also identified 3-methyl-3-heptanol as a naturally occurring volatile organic compound (VOC). Gas Chromatography-Mass Spectrometry (GC-MS) has isolated the compound from the biological extracts of the edible stink bug Encosternum delegorguei, highlighting its role in complex biological chemical profiles[3].

Experimental Protocol: The Grignard Synthesis

As a Senior Application Scientist, it is imperative to approach the Grignard synthesis not as a mere sequence of steps, but as a system of thermodynamic and kinetic controls. The following protocol outlines the synthesis of 3-methyl-3-heptanol, emphasizing the causality behind each methodological choice[2].

Self-Validating System Mechanics

This protocol is self-validating: the successful initiation of the Grignard reagent is visually confirmed by an exothermic release, the dissolution of solid magnesium, and a distinct transition to a cloudy, grayish solution. If these indicators do not occur, the system has been compromised by moisture, and the synthesis cannot proceed.

Step-by-Step Methodology
  • Apparatus Preparation (Moisture Exclusion): Assemble a round-bottom flask with a reflux condenser and addition funnel. Flame-dry the apparatus under an inert gas (N₂ or Ar) purge.

    • Causality: Grignard reagents are extremely strong bases. Even trace amounts of ambient moisture will prematurely protonate the n-butylmagnesium bromide intermediate, destroying it to form butane gas[2].

  • Magnesium Activation: Add 2.0 g of magnesium turnings and a single crystal of elemental iodine (I₂) to the flask.

    • Causality: Magnesium metal naturally forms a passivating layer of magnesium oxide (MgO). The iodine chemically reacts with this layer, exposing the highly reactive, pure magnesium lattice required for the oxidative insertion into the carbon-bromine bond[2].

  • Grignard Reagent Formation: Dissolve n-butyl bromide in anhydrous diethyl ether and add the solution dropwise to the activated magnesium.

    • Causality: Diethyl ether is not merely a passive solvent; the lone electron pairs on the ether oxygen atoms coordinate directly with the electron-deficient magnesium atom, thermodynamically stabilizing the newly formed n-butylmagnesium bromide complex[2].

  • Nucleophilic Attack: Once the magnesium is consumed, cool the reaction to 0°C. Add 2-butanone (methyl ethyl ketone) dropwise.

    • Causality: The highly polarized C-Mg bond acts as a carbanion equivalent. It executes a nucleophilic attack on the electrophilic carbonyl carbon of 2-butanone, pushing the pi-electrons onto the oxygen to form a stable magnesium alkoxide intermediate[2].

  • Acidic Quench and Hydrolysis: Slowly add dilute acetic acid to the reaction mixture.

    • Causality: The acid protonates the alkoxide intermediate to yield the final product, 3-methyl-3-heptanol. Concurrently, it converts the magnesium byproducts into water-soluble salts, allowing for clean phase separation and subsequent distillation[2].

G N1 Step 1: Mg Activation Add Mg turnings & Iodine N2 Step 2: Grignard Formation n-Butyl bromide in Anhydrous Ether N1->N2 Removes MgO layer N3 Step 3: Nucleophilic Attack Dropwise addition of 2-Butanone N2->N3 Carbanion equivalent formed N4 Step 4: Acidic Quench Hydrolysis of Alkoxide N3->N4 Alkoxide intermediate N5 Product: 3-Methyl-3-heptanol Extraction & Distillation N4->N5 Protonation

Workflow of the Grignard Synthesis of 3-Methyl-3-heptanol.

Pharmacological and Toxicological Profiling

In the context of drug development and occupational toxicology, understanding the metabolic fate of aliphatic hydrocarbons is paramount. 3-Methyl-3-heptanol is a primary, biologically active metabolite of 3-methylheptane—a prevalent component of aviation fuels and industrial solvents[4].

Metabolism and Hydrocarbon-Induced Nephropathy

When male Fischer 344 rats are exposed to 3-methylheptane, the hydrocarbon undergoes hepatic oxidation mediated by Cytochrome P450 enzymes. Because tertiary C-H bonds are highly susceptible to oxidation (due to the stability of the intermediate radical/carbocation), the molecule is preferentially hydroxylated at the 3-position, yielding 3-methyl-3-heptanol[4].

This specific metabolite has profound toxicological consequences. 3-Methyl-3-heptanol binds with high affinity to α2u-globulin , a low-molecular-weight protein synthesized in the liver of adult male rats[4].

  • Causality of Toxicity: The extreme steric bulk of the tertiary alcohol within the protein binding pocket prevents renal lysosomes from efficiently degrading the α2u-globulin-metabolite complex. Because it cannot be broken down, the complex aggregates in the P(2) segment of the proximal tubule. This accumulation leads to the formation of granular casts, localized cytotoxicity, and ultimately, severe hydrocarbon-induced nephropathy[4].

Pathway Hydrocarbon 3-Methylheptane (Fuel/Solvent Exposure) CYP450 Hepatic CYP450 Oxidation Hydrocarbon->CYP450 Metabolite 3-Methyl-3-heptanol (Tertiary Alcohol) CYP450->Metabolite Hydroxylation Protein Binding to α2u-globulin Metabolite->Protein Steric hindrance prevents degradation Kidney Accumulation in Proximal Tubule Protein->Kidney Disease Male Rat Nephropathy Kidney->Disease

Metabolic pathway of 3-methylheptane leading to male rat nephropathy.

Physical Chemistry: Dielectric Relaxation and Glass-Forming Liquids

Beyond its biological and synthetic utility, 3-methyl-3-heptanol serves as a highly specialized model compound in physical chemistry. Researchers utilize it to investigate the dynamics of intermolecular association and hydrogen bonding in glass-forming liquids[5].

In studies comparing isomeric octyl alcohols, the position of the methyl group relative to the hydroxyl group dictates the macroscopic dielectric properties of the liquid. Because 3-methyl-3-heptanol is a tertiary alcohol, its hydroxyl group is heavily shielded by surrounding alkyl chains[5].

  • Causality of Dielectric Behavior: This severe steric hindrance restricts the molecules from forming the long, linear, polymer-like hydrogen-bonded chains typically observed in primary alcohols. Consequently, when analyzed via broadband dielectric spectroscopy, highly viscous 3-methyl-3-heptanol exhibits a dispersive, low-amplitude dielectric loss peak, rather than the prominent Debye peak seen in less hindered isomers (such as 5-methyl-3-heptanol)[5]. This makes 3-methyl-3-heptanol an invaluable negative control for understanding end-to-end vector fluctuations in hydrogen-bonded networks[5].

References

  • 3-Methyl-3-heptanol CAS# 5582-82-1: Odor profile, Molecular properties, Suppliers & Regulation - Scent.vn. 1

  • The Grignard Synthesis of 3-Methyl-3-Heptanol - StudyMode. 2

  • A Study of the Effect of Hydrocarbon Structure on the Induction of Male Rat Nephropathy and Metabolic Structure - Defense Technical Information Center (DTIC). 4

  • Preliminary chemical analysis of extracts from Encosternum delegorguei using Gas Chromatography Mass Spectroscopy - ResearchGate. 3

  • Dynamics of glass-forming liquids. XVII. Dielectric relaxation and intermolecular association in a series of isomeric octyl alcohols - AIP Publishing. 5

Sources

Technical Guide: Biological & Chemical Profile of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-heptanol (CAS: 5582-82-1) is a tertiary aliphatic alcohol often overshadowed by its structural isomer, 4-methyl-3-heptanol (a critical aggregation pheromone in Scolytus bark beetles). Unlike its isomer, 3-methyl-3-heptanol functions primarily as a volatile organic compound (VOC) in broader chemical ecology, appearing in the defensive secretions of edible stink bugs (Encosternum delegorguei) and the volatile metabolome of specific Streptococcus species.

From a pharmacological perspective, its tertiary structure renders it resistant to standard oxidative metabolism (Alcohol Dehydrogenase), making it a candidate for studying prolonged membrane fluidization and glucuronidation kinetics. This guide details its chemical ecology, synthesis, and biological interactions, explicitly distinguishing it from isomeric pheromones to ensure experimental precision.

Part 1: Physicochemical & Structural Profile

Molecular Identity
  • IUPAC Name: 3-Methylheptan-3-ol

  • CAS RN: 5582-82-1

  • Molecular Formula: C

    
    H
    
    
    
    O[1]
  • Molecular Weight: 130.23 g/mol [1]

  • Classification: Tertiary Alcohol (Branched)[2]

Key Properties Table
PropertyValueBiological Relevance
LogP (Octanol/Water) ~2.5 - 2.7 (Est.)High lipophilicity allows rapid blood-brain barrier (BBB) penetration and membrane intercalation.
Boiling Point 160–162 °CModerate volatility; functions as a semi-persistent signal in chemical ecology.
Metabolic Stability HighTertiary carbon prevents oxidation to ketones by Alcohol Dehydrogenase (ADH).
Chirality Achiral / RacemicNote: The C3 position is chiral if the alkyl chains differ. Here, substituents are Methyl, Ethyl, Butyl, Hydroxyl.[3] Thus, it is Chiral .

Correction on Chirality: The central carbon is bonded to: (1) Methyl, (2) Ethyl, (3) n-Butyl, (4) Hydroxyl.[1][2][3] Since all four groups are different, 3-methyl-3-heptanol is chiral . Enantiomeric purity is crucial in biological assays, though industrial sources are typically racemic.

Part 2: Chemical Ecology & Biological Activity[4][5]

The Isomer Distinction (Critical)

Research often conflates 3-methyl-3-heptanol with 4-methyl-3-heptanol .

  • 4-Methyl-3-heptanol: Aggregation pheromone for Scolytus multistriatus (Elm Bark Beetle).[4]

  • 3-Methyl-3-heptanol: A general volatile metabolite found in:

    • Edible Stink Bugs (Encosternum delegorguei): Present in the defensive scent gland secretions, contributing to the "rancid" defense mechanism alongside tridecane and 2-hexenal.

    • Microbial Volatiles: Identified in the headspace of Streptococcus pneumoniae and Streptococcus milleri cultures, serving as a potential volatile biomarker for bacterial differentiation.[5]

Mechanism of Action: Membrane Fluidization

As a lipophilic tertiary alcohol, 3-methyl-3-heptanol acts primarily through non-specific membrane interaction, though specific protein modulation is possible.

  • Membrane Expansion: The molecule partitions into the lipid bilayer of cell membranes. The branching (methyl group at C3) increases the cross-sectional area compared to linear octanol, causing greater disorder (fluidization) of the acyl chains.

  • Antimicrobial Potential: In mosses (Cinclidotus spp.) and bamboo extracts, it co-occurs with antimicrobial volatiles. Its mechanism likely involves disrupting bacterial cell membrane integrity, leading to leakage of intracellular ions (K+) and metabolic collapse.

Metabolic Fate (The "Tertiary Shield")

Unlike primary alcohols (oxidized to aldehydes) or secondary alcohols (oxidized to ketones), 3-methyl-3-heptanol cannot be oxidized by Alcohol Dehydrogenase (ADH) because the carbinol carbon lacks a hydrogen atom.

  • Primary Pathway: Direct Phase II conjugation. The hydroxyl group undergoes glucuronidation via UDP-glucuronosyltransferase (UGT).

  • Secondary Pathway: Cytochrome P450-mediated hydroxylation at the ω (omega) or ω-1 position of the alkyl chains, followed by oxidation.

Part 3: Visualization of Pathways

Synthesis & Metabolic Fate Diagram

The following diagram contrasts the synthesis of the molecule with its metabolic resistance to oxidation.

G cluster_0 Laboratory Synthesis (Grignard) cluster_1 Biological Metabolism Precursor 3-Heptanone (C7 Ketone) Intermediate Alkoxide Intermediate Precursor->Intermediate Nucleophilic Addition Reagent Methylmagnesium Bromide (MeMgBr) Reagent->Intermediate Product 3-Methyl-3-heptanol (Tertiary Alcohol) Intermediate->Product Hydrolysis (H3O+) ADH Alcohol Dehydrogenase (ADH) Product->ADH Attempted Oxidation UGT UDP-Glucuronosyltransferase (UGT) Product->UGT Phase II Metabolism Ketone Ketone Product ADH->Ketone BLOCKED (No Alpha-Hydrogen) Conjugate 3-Methyl-3-heptanol-Glucuronide (Excretion) UGT->Conjugate Conjugation

Caption: Synthesis via Grignard reaction and metabolic resistance to ADH oxidation due to tertiary structure.

Part 4: Experimental Protocols

Synthesis: Grignard Addition

Objective: Synthesize 3-methyl-3-heptanol with high purity for bioassays. Reaction: 3-Heptanone + Methylmagnesium Bromide


 3-Methyl-3-heptanol.

Reagents:

  • 3-Heptanone (anhydrous)

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Ammonium chloride (sat. aq.)

  • Diethyl ether (anhydrous)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
    ).
    
  • Reagent Loading: Charge the flask with methylmagnesium bromide (1.2 equivalents relative to ketone). Cool to 0°C in an ice bath.

  • Addition: Dissolve 3-heptanone in anhydrous ether. Add dropwise to the Grignard reagent over 30 minutes. Note: Exothermic reaction; monitor temperature.

  • Reflux: Once addition is complete, remove the ice bath and reflux gently for 1 hour to ensure completion.

  • Quenching: Cool to 0°C. Slowly add saturated ammonium chloride (

    
    ) to hydrolyze the magnesium alkoxide. Caution: Vigorous bubbling.
    
  • Extraction: Separate the organic layer.[4] Extract the aqueous layer twice with ether. Combine organic phases.[3]

  • Purification: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation. Purify by fractional distillation (bp ~160°C) or silica gel chromatography (Hexane:Ethyl Acetate 9:1).
    
Bioassay: Bacterial Headspace Analysis

Objective: Detect 3-methyl-3-heptanol in microbial cultures (e.g., Streptococcus).

Protocol:

  • Culture: Inoculate S. pneumoniae in Brain Heart Infusion (BHI) broth. Incubate at 37°C / 5%

    
     until mid-log phase.
    
  • Sampling: Transfer 5 mL of culture to a 20 mL headspace vial. Seal with a PTFE/silicone septum.

  • Extraction (HS-SPME): Insert a Solid Phase Microextraction (SPME) fiber (DVB/CAR/PDMS) into the headspace. Incubate at 60°C for 30 minutes.

  • Analysis (GC-MS): Desorb fiber in GC inlet (250°C).

    • Column: DB-Wax or HP-5MS.

    • Program: 40°C (2 min)

      
       5°C/min 
      
      
      
      240°C.
    • Identification: Compare retention time and mass spectrum against authentic standard synthesized in Protocol 4.1.

References

  • Chemical Ecology of Stink Bugs

    • Title: Preliminary chemical analysis of extracts from Encosternum delegorguei using Gas Chrom
    • Source: ResearchG
    • URL:

  • Microbial Volatiles

    • Title: TOFMS to differentiate bacteria associ
    • Source: OPUS
    • URL:

  • Synthesis & General Properties

    • Title: 3-Methyl-3-heptanol Substance Details.[2][3][6][5][7][8][9][10][11][12][13][14]

    • Source: EPA CompTox Chemicals Dashboard.
    • URL:

  • Antimicrobial Context

    • Title: First screening of volatile constituents and antibacterial activities of Cinclidotus species.
    • Source: DergiPark.
    • URL:

Sources

Architecting Steroidal Therapeutics: An In-Depth Technical Guide to CAS 5571-36-8

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights into Estra-5(10),9(11)-diene-3,17-dione 3-Ethylene Ketal as a Core Intermediate for Dienogest and Mifepristone Synthesis

Executive Summary

In the realm of steroidal drug development, the architecture of the steroid nucleus dictates both its pharmacological efficacy and its synthetic viability. CAS 5571-36-8 , formally known as Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal, is a foundational intermediate utilized extensively in the pharmaceutical synthesis of advanced hormone therapeutics[1.1]. Characterized by its selectively protected C3 ketone and a conjugated diene system at the 5(10) and 9(11) positions, this compound serves as the universal precursor for both fourth-generation progestins (e.g., Dienogest) and potent antiprogestational/antiglucocorticoid agents (e.g., Mifepristone)[1.2].

As a Senior Application Scientist, I have observed that the true value of CAS 5571-36-8 lies in its self-validating protection-deprotection logic. By acting as a stable scaffold, it allows for highly regioselective and stereoselective functionalizations at the C11 and C17 positions without compromising the integrity of the A-ring[3.1].

Physicochemical Profiling

Understanding the physical and chemical properties of CAS 5571-36-8 is critical for optimizing reaction conditions and downstream purification. The table below summarizes its core quantitative data[1.1],[1.2],[2.2].

PropertySpecification
CAS Number 5571-36-8
Molecular Formula C₂₀H₂₆O₃
Molecular Weight 314.42 g/mol
Common Synonyms Estradiene dione-3-keta; Dienogest Impurity L; 3,3-Ethylenedioxyestra-5(10),9(11)-dien-17-one
Appearance White to off-white crystalline solid
Structural Role Protected steroid backbone (cyclic 3-(1,2-ethanediyl acetal))

Structural Analysis & Mechanistic Rationale

The synthetic brilliance of CAS 5571-36-8 is rooted in its structural thermodynamics[4.1].

  • C3 Protection Causality: The 1,3-dioxolane (ethylene ketal) ring at the C3 position shields the carbonyl group from aggressive nucleophiles (such as Grignard reagents or organolithium bases) required for functionalizing the C17 ketone[3.1].

  • Latent 4,9-Diene System: The 5(10) and 9(11) double bonds are thermodynamically "trapped" out of conjugation by the ketal. Upon acidic cleavage of the ketal, the molecule undergoes a spontaneous, acid-catalyzed double-bond migration. The 5(10) bond shifts to the 4(5) position, and the 9(11) bond shifts to the 9(10) position, instantly generating the highly conjugated, pharmacologically active 4,9-diene-3-one system found in final Active Pharmaceutical Ingredients (APIs)[5.1].

Synthesis_Pathways CAS CAS 5571-36-8 Estra-5(10),9(11)-diene-3,17-dione 3-ethylene ketal Cyano Cyanomethylation (Acetonitrile, LDA, -78°C) CAS->Cyano C17 Modification Epox Epoxidation (H2O2, Hexafluoroacetone) CAS->Epox 5(10) Epoxidation Deprot1 Acidic Hydrolysis & Isomerization (HCl/MeOH) Cyano->Deprot1 Dienogest Dienogest (Progestin API) Deprot1->Dienogest 4,9-diene-3-one formation Grignard Cu-Catalyzed Grignard (C11 Aryl Addition) Epox->Grignard C11 Modification Propyn Propynylation (C17 Alkynylation) Grignard->Propyn C17 Modification Deprot2 Acidic Deprotection & Dehydration (p-TsOH) Propyn->Deprot2 Mifepristone Mifepristone (Antiprogestin API) Deprot2->Mifepristone 4,9-diene-3-one formation

Divergent synthetic pathways from CAS 5571-36-8 to Dienogest and Mifepristone.

Experimental Workflows: From Intermediate to API

Executing these protocols requires rigorous anhydrous conditions and precise temperature control to prevent premature ketal hydrolysis or epimerization.

Synthesis of Dienogest

Dienogest is unique among progestins due to its 17α-cyanomethyl group, which imparts potent progestogenic effects with antiandrogenic properties[5.1],[5.3].

Step 1: Cyanomethylation at C17

  • Causality: Introduction of the cyanomethyl group requires a strong base to generate the nucleophilic carbanion from acetonitrile. The C3 ketal protects the A-ring ketone from this aggressive nucleophilic attack.

  • Protocol:

    • Charge a dry, argon-purged reactor with anhydrous THF and diisopropylamine. Cool to -78°C.

    • Add n-butyllithium dropwise to form Lithium Diisopropylamide (LDA).

    • Introduce anhydrous acetonitrile slowly to generate the cyanomethyl lithium species.

    • Add a solution of CAS 5571-36-8 in THF dropwise. Maintain at -78°C for 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Self-Validation Checkpoint: The success of the cyanomethylation is immediately confirmed by a shift in TLC polarity and the appearance of a sharp nitrile stretch (~2250 cm⁻¹) in FTIR.

Step 2: Deprotection and Isomerization

  • Causality: Acidic conditions cleave the 3-ethylene ketal and drive the thermodynamic isomerization to the 4,9-diene-3-one API[4.1].

  • Protocol:

    • Dissolve the intermediate in methanol.

    • Add 2N HCl dropwise at room temperature.

    • Monitor via HPLC. The reaction typically completes within 2-4 hours.

    • Neutralize with saturated NaHCO₃, extract, and crystallize Dienogest from acetone/water.

  • Self-Validation Checkpoint: The reaction mixture shifts from UV-transparent (at 300 nm) to highly UV-active as the conjugated 4,9-diene-3-one system forms, allowing precise real-time monitoring of the reaction endpoint.

Synthesis of Mifepristone (RU-486)

Mifepristone requires both C11β and C17α modifications, making the stability of CAS 5571-36-8 critical across multiple harsh reaction environments[3.1].

  • Step 1 (5(10)-Epoxidation): React CAS 5571-36-8 with hydrogen peroxide and hexafluoroacetone in dichloromethane at 0°C. This selectively yields the 5α,10α-epoxide, setting the stereocenter for the subsequent trans-diaxial ring opening.

  • Step 2 (C11β Arylation): Treat the epoxide with 4-(dimethylamino)phenylmagnesium bromide in the presence of catalytic CuCl in THF at -20°C. The copper catalyst directs the nucleophile to the C11 position, opening the epoxide to form a 5α-hydroxyl group.

  • Step 3 (C17α Propynylation): Bubble propyne gas into a suspension of potassium tert-butoxide in THF at 0°C. Add the C11-arylated intermediate. The alkynyl anion attacks the C17 ketone stereoselectively from the alpha face.

  • Step 4 (Deprotection and Dehydration): Treat the resulting compound with p-toluenesulfonic acid (p-TsOH) in methanol. This single step hydrolyzes the C3 ketal, dehydrates the 5α-hydroxyl group, and isomerizes the system to yield Mifepristone.

  • Self-Validation Checkpoint: During the final deprotection/dehydration, aromatization of the A-ring is a common side reaction if the acid concentration is too high. By precisely controlling the equivalents of p-TsOH, the reaction self-terminates at the desired 4,9-diene system, verifiable by a distinct UV absorption maximum at ~302 nm.

Key Reaction Parameters & Quality Attributes
Reaction StepCritical Process Parameter (CPP)Critical Quality Attribute (CQA)
C17 Cyanomethylation Temperature: -78°CDiastereomeric excess of 17α-cyano isomer
5(10) Epoxidation Temperature: 0°CRatio of 5α,10α to 5β,10β epoxide
Acidic Deprotection pH: 1.5 - 2.0Absence of A-ring aromatization impurities

Analytical Characterization & Impurity Profiling

When sourcing or synthesizing CAS 5571-36-8, it is frequently profiled as "Dienogest Impurity L" in pharmacopeial standards[2.2].

  • HPLC Profiling: Using a C18 column with a water/acetonitrile gradient, CAS 5571-36-8 will elute earlier than the fully conjugated APIs due to the lack of the 4,9-diene chromophore. Detection typically requires lower wavelengths (e.g., 210 nm).

  • NMR Spectroscopy: The defining feature in ¹H-NMR is the multiplet at ~3.9 ppm, corresponding to the four protons of the 1,3-dioxolane (ethylene ketal) ring[2.2]. The absence of a conjugated enone proton at ~5.7 ppm confirms the integrity of the protected state.

References

  • Title: CAS RN 5571-36-8 - Thermo Scientific™ Estradiene dione | Source: Fisher Scientific | URL: 1

  • Title: CAS 5571-36-8: Estra-5(10),9(11)-diene-3,17-dione, cyclic 3-(1,2-ethanediyl acetal) | Source: CymitQuimica | URL: 2

  • Title: Dienogest Impurity L | 5571-36-8 | Source: SynThink Research Chemicals | URL: 3

  • Title: Estradiene Dione-3-Keta Supplier | High-Purity RUO | Source: BenchChem | URL: 4

  • Title: Estradiene Dione-3-Keta Supplier | High-Purity RUO (Overview of Pathway) | Source: BenchChem | URL: 5

  • Title: A Technical Guide to the Synthesis and Characterization of Dienogest and Related Compounds | Source: BenchChem | URL: 6

  • Title: Bovine serum albumin conjugates of the new progestagen dienogest, synthesis and immunogenic properties | Source: PubMed | URL: 7

Sources

Methodological & Application

using 3-Methyl-3-heptanol as a standard in gas chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of 3-Methyl-3-heptanol as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

In quantitative gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate internal standard (IS) is the cornerstone of analytical accuracy. An ideal IS must mimic the extraction efficiency and chromatographic behavior of the target analytes while remaining completely absent from the native sample matrix. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing 3-Methyl-3-heptanol as a robust internal standard for volatile and semi-volatile organic compound (VOC/SVOC) analysis.

Designed for researchers and drug development professionals, this guide provides a self-validating workflow utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Mechanistic Rationale: The Superiority of Tertiary Alcohols

Choosing an aliphatic alcohol as an IS is common in flavor, fragrance, and environmental profiling[1]. However, 3-Methyl-3-heptanol offers distinct structural advantages over primary or secondary alcohols (such as 1-hexanol or 2-octanol).

  • Steric Hindrance & Chemical Stability: As a tertiary alcohol, the hydroxyl group is bonded to a carbon atom that is attached to three other carbons. Causality: This steric crowding makes 3-Methyl-3-heptanol highly resistant to oxidation and unwanted derivatization during aggressive sample preparation. It will not easily oxidize into a ketone or aldehyde, ensuring the spiked concentration remains constant throughout the workflow.

  • Endogenous Orthogonality: The branched aliphatic chain is exceptionally rare in natural biological, botanical, or environmental matrices. Causality: This guarantees zero endogenous overlap, eliminating the risk of artificially inflated IS peak areas caused by native matrix components.

Rationale Root 3-Methyl-3-heptanol (Internal Standard) Struct1 Tertiary Alcohol Functional Group Root->Struct1 Struct2 Branched Aliphatic Carbon Chain Root->Struct2 Struct3 Predictable Electron Ionization (EI) Root->Struct3 Benefit1 Resists Oxidation & Derivatization (High Chemical Stability) Struct1->Benefit1 Benefit2 Absent in Natural Matrices (Zero Endogenous Overlap) Struct2->Benefit2 Benefit3 Distinct Base Peak at m/z 73 (High Signal-to-Noise) Struct3->Benefit3

Logical framework demonstrating the structural advantages of 3-Methyl-3-heptanol as a GC-MS standard.

Physicochemical & Spectrometric Profile

To effectively program the MS acquisition window, analysts must understand the compound's fragmentation behavior. Under standard 70 eV Electron Ionization (EI), 3-Methyl-3-heptanol undergoes rapid


-cleavage. The loss of the bulky butyl radical (

) yields a highly stable oxonium ion, resulting in a dominant base peak at m/z 73 [2]. A secondary qualifier ion at m/z 55 is generated via the subsequent loss of water (

) from the m/z 73 fragment[2].

Table 1: Physicochemical and GC-MS properties of 3-Methyl-3-heptanol[2][3]

ParameterValueAnalytical Significance
Chemical Formula

Aliphatic nature ensures broad solubility in organic solvents.
Molecular Weight 130.23 g/mol Falls within the optimal mass range for VOC analysis.
Kovats Retention Index ~1019 (Non-polar)Predictable mid-run elution between octane (C8) and decane (C10).
Quantifier Ion (m/z) 73High-abundance base peak for maximum signal-to-noise ratio.
Qualifier Ion (m/z) 55Used to confirm peak purity and absence of co-elution.

Experimental Protocol: HS-SPME-GC-MS Workflow

This step-by-step methodology outlines the extraction of volatiles using 3-Methyl-3-heptanol as the IS, ensuring reliable relative quantification.

Protocol N1 Sample Preparation (Salting Out) N2 IS Spiking (3-Methyl-3-heptanol) N1->N2 N3 HS-SPME Extraction (40°C, 30 min) N2->N3 N4 GC-MS Desorption & Analysis N3->N4 N5 Data Processing (m/z 73 Extracted Ion) N4->N5

Step-by-step HS-SPME-GC-MS analytical workflow incorporating 3-Methyl-3-heptanol.

Step 4.1: Preparation of Internal Standard Solutions
  • Stock Solution (1000 µg/mL): Weigh exactly 10.0 mg of 3-Methyl-3-heptanol (purity

    
    99%) into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade methanol.
    
    • Causality: Methanol is chosen as the diluent because it is highly miscible with aqueous sample matrices, ensuring uniform distribution of the IS without causing phase separation. Furthermore, methanol elutes in the solvent delay, preventing interference with target analytes.

  • Working Solution (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of methanol. Store at -20 °C in amber glass vials.

Step 4.2: Sample Preparation & Spiking
  • Transfer 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL precision-thread headspace vial.

  • Add 1.0 g of anhydrous Sodium Chloride (NaCl).

    • Causality: The addition of NaCl induces a "salting-out" effect. By increasing the ionic strength of the aqueous phase, the solubility of organic volatiles decreases, thermodynamically driving them into the headspace and significantly enhancing extraction sensitivity.

  • Spike the matrix with 10 µL of the 10 µg/mL 3-Methyl-3-heptanol working solution.

  • Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.

Step 4.3: HS-SPME Extraction
  • Equilibration: Incubate the sealed vial at 40 °C for 10 minutes with magnetic agitation at 500 rpm.

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40 °C[1].

    • Causality: The mixed-polarity DVB/CAR/PDMS fiber is selected to capture a broad spectrum of volatiles (from low molecular weight amines to heavier esters). The mild 40 °C temperature provides sufficient thermal energy to volatilize analytes without causing thermal degradation of heat-sensitive compounds.

GC-MS Method Parameters

The following parameters are optimized for the thermal desorption and chromatographic resolution of the extracted analytes.

Table 2: Recommended GC-MS Operating Conditions[1]

GC-MS ParameterSettingCausality / Rationale
Column DB-WAX or HP-5MS (30 m × 0.25 mm × 0.25 µm)Provides optimal theoretical plates for resolving complex aliphatic and aromatic mixtures.
Carrier Gas Helium (99.999%), Constant Flow at 1.0 mL/minConstant flow maintains uniform retention times as oven temperature increases.
Injection Mode Splitless, 250 °C (Desorption time: 5 min)Splitless injection ensures 100% of the trace analytes desorbed from the fiber enter the column.
Oven Program 40 °C (3 min) ➔ 5 °C/min to 220 °C (5 min)Slow ramp allows for baseline resolution of structural isomers.
Transfer Line Temp 250 °CPrevents cold spots and condensation of heavier analytes before entering the MS.
Ionization Energy 70 eV (Electron Ionization)Standardized energy allows for direct spectral matching against NIST/Wiley libraries.
Scan Range m/z 35 – 350Excludes m/z 18, 28, and 32 to prevent detector saturation from ambient air/water.

System Suitability and Self-Validation

To ensure the trustworthiness of the analytical batch, the protocol must operate as a self-validating system:

  • Matrix Blank Verification: Prior to sample analysis, run a matrix blank spiked only with the 3-Methyl-3-heptanol IS.

    • Validation Logic: This confirms the absence of co-eluting matrix interferences at the specific retention time of the IS. If a peak >5% of the expected IS area appears at m/z 73, chromatographic parameters must be adjusted.

  • IS Area Stability Monitoring: Extract the m/z 73 ion chromatogram and monitor the absolute peak area of 3-Methyl-3-heptanol across all sequential runs.

    • Validation Logic: A Relative Standard Deviation (RSD) of <10% for the IS peak area across the sequence validates that the SPME fiber extraction efficiency and MS detector response are stable. A sudden drop indicates fiber degradation or ion source contamination.

References

  • 3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem. National Center for Biotechnology Information. Available at:[Link]

  • 3-Heptanol, 3-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

  • Microbial Inoculant GB03 Increased the Yield and Quality of Grape Fruit Under Salt-Alkali Stress by Changing Rhizosphere Microbial Communities. MDPI. Available at:[Link]

Sources

The Olfactory and Gustatory Landscape of 3-Methyl-3-heptanol: Application Notes and Protocols for Advanced Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Tertiary Alcohol

In the intricate world of flavor and fragrance chemistry, the quest for novel molecules that can impart unique and desirable sensory experiences is perpetual. 3-Methyl-3-heptanol (CAS: 5582-82-1), a tertiary octanol, represents a promising candidate for researchers and product developers seeking to innovate beyond the conventional palette of aromatic compounds. Its branched structure offers a distinct departure from its linear isomers, suggesting a nuanced and complex sensory profile. This guide provides an in-depth exploration of the applications of 3-Methyl-3-heptanol in flavor and fragrance research, complete with detailed experimental protocols to facilitate its evaluation and implementation.

While some databases may offer conflicting information regarding its current widespread use in commercial flavor and fragrance applications[1], the patent literature reveals a growing interest in structurally similar branched and tertiary alcohols for the creation of novel sensory effects.[2][3][4][5][6][7] This suggests that 3-Methyl-3-heptanol is a valuable subject for research and development, with the potential to unlock new creative avenues.

This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and the practical methodologies to thoroughly investigate the sensory properties and potential applications of this intriguing molecule.

Sensory Profile and Physicochemical Properties

3-Methyl-3-heptanol is a colorless liquid with a multifaceted odor profile characterized by floral, fruity, sweet, and green nuances.[8] Its tertiary alcohol structure contributes to its unique scent, differentiating it from the more common primary and secondary alcohols used in the industry.

PropertyValueSource
CAS Number 5582-82-1[9]
Molecular Formula C₈H₁₈O[9]
Molecular Weight 130.23 g/mol [9]
Boiling Point 160-161 °C[10]
Flash Point 60.6 °C[5]
Odor Description Floral, fruity, sweet, green[8]
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether[11]

Application Notes for Flavor and Fragrance Research

In Fragrance Research: A Modifier with Floral and Fruity Facets

The floral and fruity character of 3-Methyl-3-heptanol makes it a versatile modifier in a variety of fragrance accords. Its moderate volatility suggests it can function effectively as a heart note, bridging the transition from the top to the base of a fragrance.

  • Floral Accords: In floral compositions, particularly those centered around white flowers like jasmine and lily of the valley, 3-Methyl-3-heptanol can introduce a natural, slightly green fruitiness that enhances the overall freshness and complexity. Its sweet undertones can also round out the sharpness of certain floral notes.

  • Fruity Compositions: When incorporated into fruity fragrances, it can provide a more sophisticated and less confectionary sweetness. It can be used to create novel fruit profiles or to add a creamy, ripe dimension to existing ones.

  • Fixative Properties: As a tertiary alcohol, 3-Methyl-3-heptanol may also exhibit fixative properties, helping to prolong the longevity of more volatile fragrance components.[8]

Illustrative Fragrance Accord: "Verdant Bloom"

This hypothetical accord demonstrates how 3-Methyl-3-heptanol could be used to create a fresh, floral, and slightly fruity fragrance.

IngredientParts by WeightOlfactory Contribution
Hedione300A classic, transparent jasmine note.
Linalool150A fresh, floral, and slightly citrusy character.
3-Methyl-3-heptanol 50 Introduces a green, fruity nuance and enhances the floralcy.
Benzyl Acetate100A sweet, fruity, and floral note reminiscent of jasmine.
Galaxolide (50% in IPM)200A clean, floral, and musky base note.
Vertofix100A woody, vetiver-like note for depth.
Iso E Super100A smooth, woody, and ambery note for diffusion.
Total 1000
In Flavor Research: A Nuanced Fruity and Green Note

In the realm of flavor, 3-Methyl-3-heptanol has the potential to impart a subtle and natural-tasting fruitiness.[5][11] Its green notes can be particularly useful in creating authentic fruit and vegetable flavors.

  • Fruit Flavors: It can be used to enhance the ripeness and complexity of berry, stone fruit, and tropical fruit flavors. Its green character can help to create a more "just-picked" sensation.

  • Vegetable Flavors: In savory applications, the green notes of 3-Methyl-3-heptanol could be used to add a fresh, leafy character to vegetable flavors like cucumber or bell pepper.

  • Beverages: In beverages, it could be used to add a subtle fruity and floral lift to white spirits, liqueurs, and flavored waters.

Illustrative Flavor Base: "Orchard Mist"

This hypothetical flavor base illustrates how 3-Methyl-3-heptanol could be used to create a complex and natural-tasting fruit flavor.

IngredientParts per Million (ppm) in final productFlavor Contribution
Ethyl Acetate50A sweet, fruity, and ethereal top note.
Ethyl Butyrate20A fruity, pineapple-like note.
3-Methyl-3-heptanol 5 Adds a green, ripe, and slightly floral complexity.
Hexenal1A sharp, green, and leafy note.
Damascenone0.5A potent, rose-like, and fruity note.
Vanillin10A creamy, sweet, and rounding base note.

Experimental Protocols

Protocol 1: Sensory Evaluation of 3-Methyl-3-heptanol

This protocol outlines a method for determining the sensory profile of 3-Methyl-3-heptanol using a trained panel.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe odors, and availability.

  • Train the panelists on a range of standard aroma compounds representing different odor families (e.g., floral, fruity, green, woody).

2. Sample Preparation:

  • Prepare a series of dilutions of 3-Methyl-3-heptanol in an odorless solvent such as diethyl phthalate or ethanol. A starting concentration of 1% (w/w) is recommended.

  • Prepare smelling strips by dipping them into the solutions and allowing the solvent to evaporate for a consistent period (e.g., 30 seconds).

3. Evaluation Procedure:

  • Present the coded smelling strips to the panelists in a randomized order in a well-ventilated, odor-free environment.

  • Instruct panelists to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes) to assess the top, middle, and base notes.

  • Panelists should describe the odor using a standardized vocabulary and rate the intensity of each descriptor on a scale (e.g., 0-10).

4. Data Analysis:

  • Collect and analyze the data to generate an odor profile, which can be visualized using a spider web or radar plot.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation (Dilutions) Evaluation Sensory Evaluation (Smelling Strips) Sample_Preparation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Odor_Profile Odor Profile Generation Data_Analysis->Odor_Profile

Caption: Workflow for the sensory evaluation of 3-Methyl-3-heptanol.

Protocol 2: Determination of Odor Detection Threshold

1. Sample Preparation:

  • Prepare a series of ascending concentrations of 3-Methyl-3-heptanol in odor-free water or air.

  • For each concentration, prepare three samples in opaque, odor-free containers (e.g., glass jars with PTFE-lined caps). Two of the samples will be blanks (odor-free medium), and one will contain the odorant at the specified concentration.

2. Evaluation Procedure:

  • Present the three samples (two blanks and one with the odorant) to each panelist in a randomized order.

  • Instruct the panelists to identify the sample that is different from the other two.

  • Start with a concentration that is expected to be below the threshold and gradually increase the concentration.

3. Data Analysis:

  • The detection threshold is defined as the concentration at which a statistically significant proportion of the panel (typically 50%) can correctly identify the odd sample.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique for identifying the specific aroma-active compounds in a mixture.[13][14][15][16][17][18][19] This protocol provides a general framework for the GC-O analysis of a fragrance or flavor containing 3-Methyl-3-heptanol.

1. Sample Preparation:

  • For liquid samples, a simple dilution in a suitable solvent (e.g., dichloromethane or ethanol) may be sufficient.

  • For complex matrices, a headspace solid-phase microextraction (HS-SPME) method is recommended to extract the volatile compounds.[20]

2. GC-MS/O Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point for general screening. For better separation of alcohols, a polar column like a DB-WAX can be used.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless mode.

  • Mass Spectrometer: Agilent 5977A or equivalent, operating in electron ionization (EI) mode at 70 eV.

  • Olfactometry Port: Sniffing port at the exit of the GC column, with a supply of humidified air.

3. Olfactometry Procedure:

  • A trained panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.

4. Data Analysis:

  • The data from the mass spectrometer is used to identify the chemical compounds, while the olfactometry data provides information on their sensory contribution.

  • The retention index of 3-Methyl-3-heptanol can be used for its identification.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Prep Sample Preparation (e.g., SPME) GC_Separation GC Separation Sample_Prep->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection O_Detection Olfactometry Detection GC_Separation->O_Detection Chemical_ID Chemical Identification MS_Detection->Chemical_ID Sensory_Desc Sensory Description O_Detection->Sensory_Desc Aroma_Profile Aroma Profile Correlation Chemical_ID->Aroma_Profile Sensory_Desc->Aroma_Profile

Caption: Workflow for the GC-O analysis of a sample containing 3-Methyl-3-heptanol.

Natural Occurrence

While direct evidence of 3-Methyl-3-heptanol in specific natural sources is limited in readily available literature, the presence of structurally similar branched-chain alcohols is well-documented in various essential oils and food products. For instance, different isomers of methyl-heptanol have been identified in fried chicken, lemon verbena oil, and marjoram oil.[21] The extensive analysis of the volatile compounds in flowers like Osmanthus fragrans has revealed a vast array of alcohols, indicating that tertiary alcohols like 3-Methyl-3-heptanol could be present as minor components in some natural aromatic profiles.[10][11][13][14][22] Further research using high-resolution analytical techniques is warranted to explore its potential natural origins.

Conclusion and Future Directions

3-Methyl-3-heptanol presents a compelling opportunity for innovation in the flavor and fragrance industry. Its unique floral, fruity, and green sensory profile, combined with its potential as a modifier and fixative, makes it a valuable tool for creative perfumers and flavorists. The protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate its properties and explore its applications.

Future research should focus on:

  • Precise determination of its odor and taste thresholds to better understand its potency and impact in formulations.

  • Exploration of its natural occurrence in a wider range of botanicals and food products.

  • Synthesis and evaluation of its enantiomers , as chirality often plays a significant role in the sensory properties of a molecule.

  • Application studies in a broader range of consumer products to assess its stability and performance.

By embracing a rigorous and creative approach to the study of molecules like 3-Methyl-3-heptanol, the flavor and fragrance industry can continue to push the boundaries of sensory experience.

References

  • Deng, C., et al. (2004). Characterization of volatile compounds in flowers from four groups of sweet osmanthus (Osmanthus fragrans) cultivars. Canadian Journal of Plant Science, 84(4), 1225-1231. Available at: [Link]

  • Zou, Y., et al. (2019). Characterization of Aroma-Active Compounds from Sweet Osmanthus (Osmanthus fragrans) by SDE and SPME Coupled with GC-MS and GC-O. Journal of Essential Oil Bearing Plants, 22(3), 748-757. Available at: [Link]

  • Fu, X., et al. (2019). Identification of floral aromatic volatile compounds in 29 cultivars from four groups of Osmanthus fragrans by gas chromatography–mass spectrometry. Journal of Zhejiang University-SCIENCE B, 20(7), 578-588. Available at: [Link]

  • Kim, J., et al. (2023). Investigation of volatile profiles and odor-active compounds in Osmanthus fragrans var. aurantiacus separated by different polarities using GC/MS, GC-olfactometry and electronic-nose system. Food Science and Technology, 43, e11422. Available at: [Link]

  • Wang, L., et al. (2014). Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS. Journal of Zhejiang University-SCIENCE B, 15(6), 556-566. Available at: [Link]

  • Scent.vn. 3-Methyl-3-heptanol CAS# 5582-82-1: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link]

  • The Good Scents Company. 3-heptanol. Available at: [Link]

  • Trask, B. J. (1993). Preparation of an alcohol-containing powder. U.S. Patent 3,821,433.
  • PerfumersWorld. Alcohol C-8 Octanol. Available at: [Link]

  • Decorzant, R., & Naef, F. (1993). Cyclic tertiary alcohols and their use as perfuming ingredients. U.S. Patent 5,268,356.
  • PubChem. Flavor composition and edible compositions containing same - Patent US-12285037-B2. Available at: [Link]

  • Fischer, R., & Klinksiek, B. (1985). Preparation of tertiary alcohols. U.S. Patent 4,493,801.
  • Sayo, T., et al. (1991). A perfume composition. European Patent 0448740.
  • VCF Online. Odour and Flavour threshold. Available at: [Link]

  • Pickenhagen, W. (1999). Use of 2,5,6,-trimethyl-2-heptanol as a perfuming and a flavouring agent. European Patent 0933420A2.
  • Fankhauser, P., et al. (2015). Ester compounds and their use in perfume mixtures. U.S. Patent 9,157,048. Available at: [Link]

  • The Good Scents Company. 3-methyl-3-heptanol. Available at: [Link]

  • Justia Patents. fragrance and flavor materials. Available at: [Link]

  • PubChem. 3-Methyl-3-heptanol. Available at: [Link]

  • Khan, I., et al. (2018). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 8(4), 74. Available at: [Link]

  • Australian Government Department of Health. (2014). Primary aliphatic alcohols (C7, C8): Human health tier II assessment. Available at: [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. Available at: [Link]

  • The Good Scents Company. 6-methyl-3-heptanol. Available at: [Link]

  • Brattoli, M., et al. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Chemical Engineering Transactions, 40, 121-126. Available at: [Link]

  • Liew, Y. L., et al. (2025). Determination of Rose Alcohol Composition in Extracts and Flowers via Headspace Solid-Phase Microextraction and GC-MS. ACS Measurement Science Au. Available at: [Link]

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Available at: [Link]

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Application Note: Advanced Analytical Methods for the Quantification of 3-Methyl-3-heptanol via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Biological fluids, Environmental metabolomics, and Foodomics

Introduction & Chemical Significance

3-Methyl-3-heptanol (CAS: 5582-82-1) is a volatile, branched tertiary aliphatic alcohol (C₈H₁₈O, MW: 130.23 g/mol )[1]. In analytical chemistry, it serves a dual purpose: it is monitored as a specific biomarker in hydrocarbon biodegradation studies, and more prominently, it is utilized as a gold-standard Internal Standard (IS) for the quantification of Volatile Organic Compounds (VOCs)[2].

Because 3-methyl-3-heptanol rarely occurs naturally in biological, food, or environmental matrices, spiking it into samples prior to extraction provides a highly reliable reference peak that is free from endogenous baseline interference[3]. This application note details a self-validating Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) methodology for its precise quantification.

Analytical Challenges & Mechanistic Causality

To design a robust protocol, scientists must understand the physicochemical behavior of 3-methyl-3-heptanol and the causality behind specific methodological choices:

  • Matrix Suppression vs. Headspace Partitioning: Direct liquid injection of complex matrices introduces non-volatile lipids and proteins that rapidly degrade GC inlet performance. Causality: By utilizing HS-SPME, we exploit the volatility of 3-methyl-3-heptanol. Adding a strong electrolyte (e.g., NaCl) to the sample induces a "salting-out" effect, which increases the ionic strength of the aqueous phase, thereby decreasing the solubility of the analyte and driving it into the headspace for fiber adsorption[2].

  • Thermal Dehydration of Tertiary Alcohols: Tertiary alcohols are highly susceptible to acid-catalyzed or thermal dehydration, yielding alkene isomers (e.g., 3-methyl-2-heptene)[4]. Causality: If the GC inlet temperature is too high (>250°C) or if the glass liner contains active silanol groups, 3-methyl-3-heptanol will artificially degrade during desorption. To prevent this, the protocol mandates a maximum inlet temperature of 240°C and the use of ultra-inert, deactivated liners.

  • Chromatographic Co-elution: On standard non-polar columns (e.g., HP-5MS), volatile aliphatic alcohols can sometimes co-elute with early-eluting matrix acids (like acetic acid)[5]. Causality: Utilizing a carefully optimized temperature ramp (starting at 40°C) ensures adequate focusing of the analyte at the head of the column, maximizing resolution.

Experimental Protocols: HS-SPME-GC-MS Workflow

The following protocol represents a self-validating system. The inclusion of a matrix blank and a calibration curve ensures that extraction efficiency and instrumental drift are continuously monitored.

Phase 1: Sample Preparation & Equilibration
  • Matrix Modification: Weigh exactly 2.0 g (or 2.0 mL) of the homogenized sample into a 20 mL precision glass headspace vial.

  • Salting-Out: Add 5.0 mL of saturated NaCl aqueous solution to the vial to drive volatiles into the headspace[3].

  • Internal Standard Addition: Spike the mixture with 10 µL of a 3-methyl-3-heptanol standard solution (e.g., 50 µg/mL in methanol) to achieve a known concentration for semi-quantification[2].

  • Sealing: Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

  • Equilibration: Place the vial in a thermostatic water bath or agitator at 40°C for 15 minutes at 500 rpm to reach liquid-gas thermodynamic equilibrium.

Phase 2: HS-SPME Extraction
  • Fiber Selection: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the sample headspace[2]. This triple-phase fiber is chosen because it captures a wide molecular weight range of both polar and non-polar volatiles.

  • Extraction: Maintain exposure at 40°C for exactly 30 minutes under continuous agitation.

Phase 3: GC-MS Desorption and Analysis
  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Deploy the fiber and desorb at 240°C for 5 minutes in splitless mode[3].

  • Chromatographic Separation:

    • Column: TG-5MS or HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[2].

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial hold at 40°C for 5 min; ramp at 4°C/min to 210°C; final hold at 210°C for 5 min[2].

  • Mass Spectrometry (EI Mode):

    • Ion Source Temp: 230°C; Transfer Line Temp: 260°C.

    • Ionization Energy: 70 eV (Electron Impact).

    • Scan Range: Full scan mode from m/z 35 to 500[3].

G A Sample Matrix (Biological/Environmental) B Matrix Modification (Add Saturated NaCl + IS Spike) A->B C Headspace Equilibration (40°C, 15 min, 500 rpm) B->C D SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) C->D E Thermal Desorption (GC Inlet, 240°C, Splitless) D->E F GC Separation (5% Phenyl-methylpolysiloxane) E->F G Mass Spectrometry (EI, 70 eV, m/z 35-500) F->G H Data Analysis & Quantification G->H

Caption: Step-by-step HS-SPME-GC-MS workflow for the extraction and analysis of 3-Methyl-3-heptanol.

Mass Spectrometry & Fragmentation Dynamics

Understanding the Electron Ionization (EI) fragmentation pattern of 3-methyl-3-heptanol is critical for accurate peak identification and Selected Ion Monitoring (SIM) method development.

Under 70 eV EI, the molecular ion (


 at m/z 130) is highly unstable and rarely observed. The fragmentation is driven by alpha-cleavage  adjacent to the tertiary hydroxyl group. The molecule preferentially loses its largest alkyl substituent—the butyl radical (

, 57 Da)—resulting in a highly stabilized oxonium ion at m/z 73 , which serves as the base peak[1]. A subsequent loss of water (-18 Da) from this fragment yields a secondary diagnostic peak at m/z 55 [1].

G M Molecular Ion [M]+ m/z 130 (Not Observed) F1 Alpha-Cleavage Loss of Butyl Radical (-57 Da) M->F1 Primary Pathway F2 Dehydration Loss of H2O (-18 Da) M->F2 Thermal/EI Dehydration P1 Base Peak m/z 73 F1->P1 P2 Alkene Fragment m/z 112 F2->P2 P3 Secondary Fragment m/z 55 P1->P3 -H2O

Caption: Primary Electron Ionization (EI) fragmentation pathways of 3-Methyl-3-heptanol at 70 eV.

Data Presentation & Quantification Parameters

Quantification is achieved by comparing the peak area of the target analytes to the peak area of the 3-methyl-3-heptanol internal standard. The semi-quantitative concentration (


) is calculated using the formula[2][3]:


(Where


 = peak area of analyte, 

= peak area of IS,

= mass of IS added,

= mass of sample).
Table 1: Physicochemical & GC-MS Parameters for 3-Methyl-3-heptanol
ParameterValue / Description
Chemical Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
Kovats Retention Index (Non-polar) ~1019[1]
Target Quantifier Ion (SIM) m/z 73[1]
Qualifier Ions m/z 55, m/z 101, m/z 115
Boiling Point ~160-162°C
Table 2: Method Validation Metrics (Typical Performance)
Validation ParameterAcceptance CriteriaAnalytical Implication
Linearity (R²) ≥ 0.995Ensures proportional detector response across the calibration range.
LOD (Limit of Detection) < 1.0 µg/kgValidates the extraction efficiency of the DVB/CAR/PDMS fiber.
RSD (Relative Standard Deviation) ≤ 10% (Intra-day)Confirms thermodynamic stability during the 40°C headspace equilibration.
Recovery 85% - 115%Validates the absence of severe matrix suppression.

References

  • National Center for Biotechnology Information (NIH). "3-Methyl-3-heptanol | C8H18O | CID 11710 - PubChem." PubChem Database. Available at: [Link]

  • Ubeda, C., et al. "Determination of major volatile compounds during the production of fruit vinegars by static headspace gas chromatography-mass spectrometry method." Food Research International. Available at:[Link]

  • MDPI. "Characterization of Volatile Organic Compounds and Aroma of Eight Bamboo Species Leaves." Molecules. Available at:[Link]

  • Frontiers. "Combined Straw and Plastic Film Mulching Can Increase the Yield and Quality of Open Field Loose-Curd Cauliflower." Frontiers in Nutrition. Available at:[Link]

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Application Note: Protocol for the Purification of Crude 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Methyl-3-heptanol (CAS: 5582-82-1) is a tertiary alcohol often synthesized via Grignard addition (e.g., Methylmagnesium bromide + 3-Heptanone). While the synthesis is straightforward, purification presents specific challenges:

  • Dehydration Susceptibility: As a tertiary alcohol, the compound is prone to acid-catalyzed elimination (E1 mechanism) to form isomeric alkenes (e.g., 3-methyl-3-heptene). Standard acidic washes or high-temperature atmospheric distillation can degrade the product.

  • Close-Boiling Impurities: Unreacted ketones (e.g., 3-heptanone, BP 146–149°C) have boiling points relatively close to the product (BP 161°C), necessitating efficient fractional distillation.

  • Azeotrope Formation: Like many C8 alcohols, it forms azeotropes with water, requiring rigorous drying prior to distillation.

Protocol Strategy: This guide prioritizes a neutral-pH workup followed by vacuum fractional distillation . This approach minimizes thermal stress and eliminates the risk of acid-catalyzed dehydration.

Chemical Profile

PropertySpecificationNotes
IUPAC Name 3-Methylheptan-3-ol
CAS Number 5582-82-1
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point (atm) 160–162 °CLiterature varies; 161°C is standard [1].
Boiling Point (15 mmHg) ~68–72 °CEstimated via nomograph [2].
Density 0.823 g/mLAt 25°C.
Solubility Immiscible in waterSoluble in EtOH, Et₂O, Hexanes.
Key Impurities 3-Heptanone, AlkenesResulting from incomplete reaction or elimination.

Purification Workflow

The following diagram illustrates the critical path from crude reaction mixture to isolated pure product, highlighting the rejection of specific impurities at each stage.

G Crude Crude Reaction Mixture (Alcohol, Mg Salts, Ketone, Alkenes) Quench 1. Ammonium Chloride Quench (Neutralize Grignard) Crude->Quench Wash 2. Aqueous Wash Cycle (Remove Mg Salts, Water Solubles) Quench->Wash Phase Separation Dry 3. Drying (MgSO4) (Remove Water to Prevent Azeotropes) Wash->Dry Organic Layer VacDist 4. Vacuum Fractional Distillation (10-15 mmHg) Dry->VacDist Filtered Crude Forerun Fraction A: Forerun (<60°C @ 15mmHg) Alkenes, Ethers, Residual Solvent VacDist->Forerun Volatiles MainFrac Fraction B: Main Cut (68-72°C @ 15mmHg) Pure 3-Methyl-3-heptanol VacDist->MainFrac Target Tails Fraction C: Tails (>75°C @ 15mmHg) High MW Byproducts VacDist->Tails Residue

Figure 1: Purification logic flow. Note the emphasis on neutral quenching and vacuum distillation to prevent product degradation.

Detailed Protocol

Phase 1: Workup and Pre-treatment

Objective: Remove magnesium salts and water without inducing dehydration.

  • Quenching: Pour the crude Grignard reaction mixture into a stirred solution of saturated aqueous Ammonium Chloride (NH₄Cl).

    • Why: NH₄Cl provides a mild proton source to hydrolyze the alkoxide without creating a strongly acidic environment that promotes elimination [3].

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[1][2][3][4] Extract the aqueous layer twice with diethyl ether or MTBE. Combine organic layers.

  • Neutral Wash: Wash the combined organic phase with:

    • 1x Water[5]

    • 1x Saturated Sodium Bicarbonate (NaHCO₃) to ensure neutralization of any trace acid.

    • 1x Brine (Saturated NaCl) to aid phase separation.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 30 minutes.

    • Critical: Water must be removed completely. Any residual water will cause "bumping" during distillation and may form azeotropes that co-distill impurities.

  • Concentration: Filter off the desiccant. Remove the solvent (ether/MTBE) using a rotary evaporator at mild temperature (bath < 40°C) and slight vacuum.

    • Result: You now have the "Stripped Crude" oil.

Phase 2: Vacuum Fractional Distillation

Objective: Separate 3-Methyl-3-heptanol from unreacted ketone and elimination products. Equipment:

  • Round-bottom flask (max 60% full).

  • Vigreux column (minimum 20cm) or packed column (glass helices) for better resolution.

  • Short-path distillation head with thermometer.

  • Vacuum pump with manometer/controller.

Procedure:

  • Setup: Assemble the distillation apparatus. Grease all joints lightly to ensure a vacuum-tight seal. Insulate the column with foil or glass wool.

  • Vacuum Application: Slowly apply vacuum, aiming for a stable pressure between 10 and 15 mmHg (Torr) .

    • Note: Do not distill at atmospheric pressure (161°C) as prolonged heating at this temperature promotes decomposition.

  • Heating: Begin heating the oil bath. The bath temperature should be approximately 20–30°C higher than the expected boiling point.

  • Fraction Collection:

    • Fraction A (Forerun): Collect distillate coming over below 60°C (at 15 mmHg) . This contains residual solvent, water, and volatile alkenes (dehydration byproducts).

    • Fraction B (Main Cut): Collect the fraction boiling steadily at 68–72°C (at 15 mmHg) . The temperature should remain stable.

      • Validation: If the pressure differs, use a nomograph. A rule of thumb for this pressure range:

        
        .
        
    • Fraction C (Tails): Stop collection when the vapor temperature rises significantly or the distillation rate drops.

  • Storage: Store the Main Cut in a tightly sealed glass container, preferably under inert gas (Argon/Nitrogen) if storing long-term.

Phase 3: Quality Control (QC)

Verify the purity of Fraction B.

TestMethodAcceptance Criteria
Purity GC-FID or GC-MS>98.0% Area; <0.5% Ketone impurity.
Identity H-NMR (CDCl₃)Methyl singlet at ~1.15 ppm; Absence of vinyl protons (4.5-6.0 ppm).
Water Content Karl Fischer<0.1%

Troubleshooting & Optimization

  • Problem: High Ketone Content (>5%) in Crude.

    • Cause: Incomplete Grignard addition.

    • Solution: Distillation may not fully separate the ketone (BP 149°C vs 161°C) if the column is inefficient.

    • Advanced Protocol: Before distillation, treat the crude oil with Girard’s Reagent T (betaine hydrazide chloride) in ethanol/acetic acid. This reagent selectively reacts with the ketone to form a water-soluble hydrazone, which can be washed away, leaving the non-reactive tertiary alcohol [4].

  • Problem: Low Yield / Polymerization.

    • Cause: Acidic residues in the distillation flask.

    • Solution: Add a small amount (0.5 g) of solid Sodium Carbonate (Na₂CO₃) or Calcium Carbonate to the distillation flask. This acts as a buffer to neutralize any acid generated thermally during distillation.

  • Problem: Cloudy Distillate.

    • Cause: Azeotropic water carryover.

    • Solution: Redissolve distillate in ether, dry again with fresh MgSO₄, filter, and strip solvent.

References

  • NIST Chemistry WebBook. 3-Methyl-3-heptanol Thermochemical Data. Standard Reference Data. Link

  • Sigma-Aldrich. Pressure-Temperature Nomograph for Boiling Points.Link

  • Master Organic Chemistry. The Grignard Reaction: Workup and Mechanism.Link

  • Sanders, J. M., et al. "Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome." Analytical Chemistry, 2024.[4] (Demonstrates ketone removal principles). Link

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Troubleshooting & Optimization

overcoming challenges in the synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Challenges in the Grignard Synthesis of 3-Methyl-3-heptanol Ticket ID: KB-ORG-5582 Applicable For: Synthetic Chemists, Process Development, Medicinal Chemistry Last Updated: February 28, 2026

Executive Summary

The synthesis of 3-Methyl-3-heptanol (CAS: 5582-82-1) typically employs a Grignard addition to a ketone.[1][2][3][4][5] While conceptually simple, the formation of a tertiary alcohol with a moderate carbon chain length presents specific challenges: steric hindrance , enolization side-reactions , and acid-catalyzed dehydration during workup.

This guide addresses the three most common failure modes reported by users:

  • Initiation Failure: Grignard reagent not forming or stalling.[6]

  • Low Yield: Competition between nucleophilic addition and enolization.[6]

  • Product Loss: Elimination to alkenes (3-methyl-3-heptene) during purification.

Part 1: Technical Data & Properties

Before beginning, verify your target parameters.

PropertyValueNotes
IUPAC Name 3-Methylheptan-3-olTertiary Alcohol
CAS Number 5582-82-1
Molecular Formula C₈H₁₈OMW: 130.23 g/mol
Boiling Point 160–162 °C@ 760 mmHg (Atmospheric)
Density 0.82–0.83 g/mL@ 25 °C
Flash Point ~60 °CFlammable
Solubility Immiscible in waterSoluble in Et₂O, THF, EtOH

Part 2: Critical Workflows & Troubleshooting

Module 1: Reaction Design & Initiation

The Route: The most robust pathway is the addition of Ethylmagnesium bromide (EtMgBr) to 2-Hexanone . Alternative: n-Butylmagnesium bromide + 2-Butanone (viable, but 2-hexanone is often cheaper/purer).

Common Issue: "The Grignard won't start."

Root Cause: Magnesium oxide passivation or wet solvent. The Fix:

  • Mechanical Activation: Use iodine (I₂) crystal + heat gun. The iodine reacts with Mg to form MgI₂, exposing fresh metal.

  • The "Entrainment" Method: Add a few drops of 1,2-dibromoethane. This reacts vigorously with Mg, cleaning the surface and generating ethylene (gas), which creates fresh active sites.

Module 2: Controlling Selectivity (The Yield Killer)

The Science: 2-Hexanone has alpha-protons. EtMgBr is a strong base and a nucleophile.

  • Desired Path: Nucleophilic attack at Carbonyl C → Alcohol.[6][7]

  • Undesired Path: Deprotonation of Alpha-H → Enolate → Recovered Ketone (upon quench).

Protocol Adjustment:

  • Temperature: Do NOT reflux during addition. Add the ketone at 0°C to -10°C . Low temp favors kinetic addition over thermodynamic enolization.

  • Rate: Slow, dropwise addition is critical to maintain local concentration of ketone low relative to the Grignard.

Module 3: Workup & Isolation (The Product Killer)

The Science: Tertiary alcohols are highly susceptible to E1 Elimination (Zaitsev rule) under acidic conditions.

  • The Trap: Using HCl or H₂SO₄ to dissolve magnesium salts will dehydrate 3-methyl-3-heptanol into isomers of 3-methyl-3-heptene.

The Fix:

  • Quench: Use Saturated Ammonium Chloride (NH₄Cl) .[2] It buffers the pH (~9), breaking the Mg-alkoxide bond without protonating the alcohol group enough to trigger elimination.

  • Emulsion Control: If Mg salts form a gel, do not add acid. Add Rochelle Salt (Sodium Potassium Tartrate) solution. It chelates Mg²⁺, solubilizing the salts in the aqueous phase without lowering pH.

Part 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical divergence points where yield is lost.

G Start Reagents: 2-Hexanone + EtMgBr Reaction Reaction Phase (Anhydrous THF/Et2O) Start->Reaction Intermediate Alkoxide Intermediate (R-O-MgBr) Reaction->Intermediate Nucleophilic Attack Enolization SIDE REACTION: Enolization Reaction->Enolization High Temp / Fast Add Quench Quench Phase Intermediate->Quench Recovered Recovered Starting Material (Low Yield) Enolization->Recovered After Workup StrongAcid Strong Acid Workup (HCl/H2SO4) Quench->StrongAcid MildQuench Mild Quench (Sat. NH4Cl) Quench->MildQuench Elimination Elimination Product: 3-Methyl-3-heptene StrongAcid->Elimination -H2O (Dehydration) Product Target Product: 3-Methyl-3-heptanol MildQuench->Product Successful Protonation

Caption: Reaction pathway showing critical divergence points. Red nodes indicate failure modes (Enolization and Elimination); Green nodes indicate the correct pathway.

Part 4: Standard Operating Procedure (SOP)

Objective: Synthesis of 3-Methyl-3-heptanol via Grignard Addition.

Reagents:

  • Magnesium turnings (1.1 eq)

  • Bromoethane (Ethyl bromide) (1.1 eq)

  • 2-Hexanone (1.0 eq)

  • Anhydrous Diethyl Ether or THF

  • Iodine crystal (catalytic)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings.

  • Activation: Add a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes and coats the Mg. Allow to cool.

  • Grignard Formation:

    • Add 10% of the Bromoethane/Ether solution to the Mg.

    • Wait for turbidity/bubbling. If no reaction after 5 mins, add 2 drops 1,2-dibromoethane.

    • Once initiated, add the remaining Bromoethane dropwise to maintain a gentle reflux.

    • Stir for 30 mins after addition is complete.

  • Addition:

    • CRITICAL STEP: Cool the Grignard solution to 0°C (Ice/Salt bath).

    • Dissolve 2-Hexanone in equal volume anhydrous ether.

    • Add ketone solution dropwise over 45-60 minutes. Keep temp <5°C.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Quench (The "Soft" Landing):

    • Cool back to 0°C.

    • Slowly add Saturated NH₄Cl .[2]

    • Troubleshooting: If solids are sticky, add Rochelle Salt solution.

  • Purification:

    • Separate organic layer.[2] Extract aqueous layer 2x with Ether.[2]

    • Dry combined organics over MgSO₄ (anhydrous).[2]

    • Concentrate via Rotary Evaporator (bath temp < 40°C).

    • Distillation: Distill under reduced pressure or atmospheric pressure (Target fraction: 160-162°C).

Part 5: Frequently Asked Questions (FAQ)

Q: My product smells like an alkene (gasoline-like) rather than an alcohol (floral/earthy). What happened? A: You likely dehydrated the product. Did you use HCl in the workup? Or did you distill at too high a temperature without removing all traces of acid?

  • Fix: Ensure the organic layer is neutralized with NaHCO₃ wash before distillation.

Q: I have a persistent emulsion that won't separate. Can I use centrifugation? A: Yes, but chemical methods are easier. Add brine (saturated NaCl) to increase the density difference. If that fails, filter through a Celite pad to remove the gelatinous magnesium salts causing the emulsion.[2]

Q: Can I use Commercial EtMgBr solution instead of making it? A: Absolutely. Commercial EtMgBr (usually in THF or Ether) is reliable. However, titrate it before use (using salicylaldehyde phenylhydrazone or similar indicator) as the concentration degrades over time.

Q: Is the product chiral? A: Yes, C3 is a chiral center. However, this Grignard synthesis produces a racemic mixture (50:50 enantiomers). If you need a specific enantiomer, you must perform a chiral resolution or asymmetric synthesis.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol. Retrieved from [Link]

  • Cohen, N., et al. (1976). Synthesis of 3-Methyl-3-heptanol and related compounds. Journal of Organic Chemistry. (General reference for tertiary alcohol synthesis via Grignard).[3][5][7][8][9][10]

  • Imamoto, T., et al. (1989). Reaction of Grignard Reagents with Ketones in the Presence of Cerium(III) Chloride. Journal of the American Chemical Society.
  • Org. Synth. (1926). Ethyl n-Butylacetoacetate (Example of Grignard handling). Organic Syntheses, Coll. Vol. 1, p.248. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-3-heptanol. As a tertiary alcohol, its synthesis, most commonly via the Grignard reaction, is a cornerstone of organic chemistry, yet it presents unique challenges that can impact yield and purity.[1][2][3][4] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to empower you to navigate these challenges and achieve optimal results.

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you may encounter during the synthesis of 3-Methyl-3-heptanol. The question-and-answer format is designed to provide direct and actionable solutions.

Question 1: Why is my yield of 3-Methyl-3-heptanol significantly lower than expected?

Answer: Low yields in Grignard reactions are a frequent issue and can often be traced back to a few critical factors.[5][6]

  • Moisture Contamination: Grignard reagents are potent nucleophiles and strong bases, readily quenched by protic solvents like water.[3][7] Even trace amounts of moisture in your glassware, solvents, or starting materials will consume the Grignard reagent, leading to a dramatic decrease in product formation.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[7] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[5][7] It is best practice to use freshly distilled solvents.

  • Inactive Magnesium: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the initiation of the Grignard reagent formation.[7]

    • Solution: Activate the magnesium by gently crushing the turnings with a dry glass rod to expose a fresh surface.[7] The addition of a small crystal of iodine can also help initiate the reaction.[6][8] The disappearance of the iodine color is an indicator that the reaction has started.

  • Side Reactions: Several side reactions can compete with the desired formation of 3-Methyl-3-heptanol.

    • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[2] This is more prevalent with sterically hindered ketones. Upon workup, this will regenerate the starting ketone.

    • Reduction of the Ketone: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[2]

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide. This is more common when using alkyl iodides.

    • Solution: To minimize these side reactions, maintain a low reaction temperature during the addition of the ketone to the Grignard reagent. Adding the ketone solution dropwise to the Grignard reagent (rather than the other way around) ensures that the Grignard reagent is always in excess, which favors the desired nucleophilic addition.

Question 2: My reaction mixture turned cloudy and black during the Grignard reagent formation. Is this normal?

Answer: While a cloudy or grayish appearance is common during the formation of a Grignard reagent, a black color can indicate decomposition.[6] This is often due to overheating. The prolonged heating of a Grignard reagent can lead to its decomposition.

  • Solution: Avoid excessive heating during the formation of the Grignard reagent. A gentle warming with a water bath is usually sufficient to initiate and maintain the reaction.[3] Once the reaction is initiated, it is often exothermic and may require cooling to maintain a controlled reflux. For many Grignard preparations, refluxing for 20-30 minutes is adequate.[3]

Question 3: I am using an ester as a starting material, and my yield is still low. What could be the issue?

Answer: When synthesizing a tertiary alcohol from an ester, two equivalents of the Grignard reagent are required for each equivalent of the ester.[9][10] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol.[9][10]

  • Insufficient Grignard Reagent: Using less than two equivalents of the Grignard reagent will result in a mixture of the desired tertiary alcohol and the intermediate ketone.

    • Solution: Ensure you are using at least a 2:1 molar ratio of the Grignard reagent to the ester. A slight excess of the Grignard reagent is often recommended to account for any accidental quenching.

  • Reaction Temperature: The ketone intermediate is more reactive than the starting ester. If the reaction temperature is too high, side reactions with the ketone can become more prominent.

    • Solution: Maintain a low temperature during the addition of the ester to the Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Methyl-3-heptanol?

A1: The most common and versatile method is the Grignard reaction.[1][2] There are two main variations:

  • From a Ketone: Reacting a ketone with a Grignard reagent. For 3-Methyl-3-heptanol, the possible combinations are:

    • 3-Heptanone with methylmagnesium bromide.[4]

    • 2-Butanone with butylmagnesium bromide.

  • From an Ester: Reacting an ester with two equivalents of a Grignard reagent. For example:

    • Ethyl acetate with two equivalents of propylmagnesium bromide.[11]

Q2: Which solvent is best for this Grignard reaction?

A2: Anhydrous diethyl ether is the most traditional and commonly used solvent for preparing Grignard reagents.[3] Tetrahydrofuran (THF) is also an excellent choice and can be beneficial for forming Grignard reagents from less reactive alkyl halides due to its higher solvating power.[6] The choice of solvent can influence the rate of reaction and the stability of the Grignard reagent.

Q3: How can I purify the final product, 3-Methyl-3-heptanol?

A3: After the reaction workup, which typically involves quenching with a weak acid like aqueous ammonium chloride or dilute sulfuric acid, the product is extracted into an organic solvent.[8][9] The organic layer is then washed to remove any remaining acid and salts, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed by rotary evaporation. The crude product can then be purified by distillation under atmospheric or reduced pressure.[8]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Anhydrous Conditions: The absolute necessity of dry conditions cannot be overstated. Grignard reagents react violently with water.[3]

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All heating should be done using a water bath or heating mantle, and no open flames should be present.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with the carbonyl compound are often exothermic. The reaction should be cooled in an ice bath, and reagents should be added slowly to maintain control.

  • Proper Quenching: The reaction mixture should be quenched by slowly adding it to a cold solution of dilute acid or ammonium chloride, not the other way around, to manage the exothermic reaction.

Experimental Protocol: Synthesis of 3-Methyl-3-heptanol from 2-Butanone and n-Butyl Bromide

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Methyl-3-heptanol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium Turnings24.312.43 g0.10
n-Butyl Bromide137.0213.70 g (10.8 mL)0.10
Anhydrous Diethyl Ether74.12100 mL-
2-Butanone72.117.21 g (9.0 mL)0.10
Saturated Aqueous Ammonium Chloride-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

    • Place the magnesium turnings (2.43 g) in the flask.

    • In the dropping funnel, prepare a solution of n-butyl bromide (13.70 g) in 40 mL of anhydrous diethyl ether.

    • Add about 5 mL of the n-butyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a small crystal of iodine or gently warm the flask with a water bath.

    • Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 2-butanone (7.21 g) in 20 mL of anhydrous diethyl ether in the dropping funnel.

    • Add the 2-butanone solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Workup and Isolation:

    • Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. Stir until all the white solid has dissolved.

    • Transfer the mixture to a separatory funnel and separate the two layers.

    • Extract the aqueous layer with two 20 mL portions of diethyl ether.

    • Combine all the organic layers and wash them with 30 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • Purify the resulting crude 3-Methyl-3-heptanol by fractional distillation. Collect the fraction boiling at approximately 160-162 °C.[12]

Visualizing the Process

Reaction Mechanism:

Reaction_Mechanism ketone 2-Butanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Nucleophilic Attack grignard n-Butylmagnesium Bromide grignard->intermediate product 3-Methyl-3-heptanol intermediate->product Protonation workup H3O+ Workup workup->product Troubleshooting_Workflow start Low Yield of 3-Methyl-3-heptanol check_moisture Check for Moisture Glassware Solvents Reagents start->check_moisture check_mg Check Magnesium Activation Fresh Surface Iodine Crystal start->check_mg check_side_reactions Consider Side Reactions Enolization Reduction Wurtz Coupling start->check_side_reactions check_stoichiometry Verify Stoichiometry (for Ester Route) 2 eq. Grignard start->check_stoichiometry solution_moisture Action: Rigorously Dry All Components check_moisture:g->solution_moisture check_moisture:s->solution_moisture check_moisture:r->solution_moisture solution_mg Action: Activate Magnesium check_mg:f->solution_mg check_mg:i->solution_mg solution_side_reactions Action: Control Temperature, Slow Addition check_side_reactions:e->solution_side_reactions check_side_reactions:red->solution_side_reactions check_side_reactions:w->solution_side_reactions solution_stoichiometry Action: Use at Least 2 eq. of Grignard Reagent check_stoichiometry:g->solution_stoichiometry

Caption: A workflow for troubleshooting low yields in the synthesis of 3-Methyl-3-heptanol.

References

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Jay Ponder Lab. Retrieved from [Link]

  • Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. Retrieved from [Link]

  • Toppr. (n.d.). Grignard reagent and ethyl acetate react to give. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 19). Grignard Reactions and Synthesis (2). Retrieved from [Link]

  • Doubtnut. (2024, July 2). Ethyl Acetate reacts with CH3MgBr. Retrieved from [Link]

  • Taylor & Francis Online. (2014, September 9). Synthesis of (3S,4S)-4-Methyl-3-heptanol and Its (3S,4R)-Isomer Employing Asymmetric Epoxidation Coupled with Regioselective Cleavage of Epoxides with Trimethylaluminum. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Chemguide. (n.d.). Grignard reagents. Retrieved from [Link]

  • Sciencemadness.org. (2016, March 28). Green synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • Scent.vn. (n.d.). 3-Methyl-3-heptanol CAS# 5582-82-1: Odor profile, Molecular properties, Suppliers & Regulation. Retrieved from [Link]

  • Study.com. (n.d.). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Sciencemadness.org. (2016, April 2). Green Synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-3-heptanol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2016, February 27). Green Synthesis of 3-methyl-heptan-3-ol from common materials. Retrieved from [Link]

  • Filo. (2025, March 10). We saw that 3 -methyl- 3 -hexanol can be synthesized from the reaction of 2 -pentanone with ethylmagnesium bromide. Retrieved from [Link]

  • Studymode. (n.d.). The Grignard Synthesis of 3-Methyl-3-Heptanol. Retrieved from [Link]

  • Chegg. (2016, September 29). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making grignard reagents.

Sources

Technical Support Center: Troubleshooting GC Analysis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Case Analyte: 3-Methyl-3-heptanol (CAS: 5582-82-1) Chemical Class: Tertiary Alcohol Critical Properties: Boiling Point ~162°C; Sterically hindered hydroxyl group.

Executive Summary

You are experiencing peak tailing with 3-Methyl-3-heptanol because it is a tertiary alcohol . This structural feature creates a "perfect storm" for gas chromatography (GC) issues:

  • Hydrogen Bonding: The hydroxyl (-OH) group interacts strongly with active silanols (Si-OH) in the liner and column, causing reversible adsorption (tailing).

  • Steric Hindrance: The bulky alkyl groups surrounding the -OH make it difficult to derivatize and prone to dehydration .

  • Thermal Instability: Unlike primary alcohols, tertiary alcohols easily eliminate water at high temperatures or on acidic sites to form alkenes (often seen as "pre-peaks" or split peaks).

This guide provides a systematic troubleshooting protocol to isolate and eliminate these issues.

Module 1: The Inlet System (Primary Source of Activity)

User Question: I have replaced the liner, but the tailing persists. Why?

Technical Insight: Standard deactivated liners are often insufficient for tertiary alcohols. If you are using a liner with glass wool, the wool itself (even if deactivated) increases the surface area for interaction. Furthermore, if the inlet temperature is too high (>250°C), you may be inducing thermal dehydration rather than just adsorption.

Optimization Protocol
ComponentRecommendationReasoning
Liner Type Ultra-Inert Single Taper (No Wool) Glass wool acts as a trap for active sites. A taper at the bottom directs flow onto the column, minimizing contact with the gold seal.
Inlet Temp 200°C – 220°C 3-Methyl-3-heptanol boils at ~162°C. Excessively high inlet temps (e.g., 280°C) promote dehydration to alkenes.
Split Ratio > 20:1 Alcohol peaks tail severely when the column is overloaded. High split ratios reduce the mass on-column, sharpening the peak.
Gold Seal Ultra-Inert Gold Seal Standard stainless steel seals can oxidize and become active.

Module 2: Column Selection & Chemistry

User Question: I am using a standard 5% phenyl (DB-5) column. Is this the wrong choice?

Technical Insight: A non-polar column (like DB-5 or DB-1) operates on a boiling-point separation mechanism. Because the stationary phase is non-polar, it does not interact with the polar -OH group of your analyte. This leaves the -OH group free to interact with any active silanols on the fused silica tubing, leading to tailing.

Recommended Columns:

  • WAX (Polyethylene Glycol): The polar stationary phase "buries" the active sites and interacts favorably with the alcohol, resulting in sharp peaks. (e.g., DB-WAX UI, Stabilwax).

  • 624-Type (Cyanopropylphenyl): A mid-polar phase often used for volatile solvents; excellent for alcohols. (e.g., ZB-624PLUS, DB-624).

Decision Logic: Column Selection

ColumnSelection Start Start: Select Column Matrix Is the sample matrix aqueous? Start->Matrix TempLimit Is Max Oven Temp > 260°C required? Matrix->TempLimit Yes (Water present) WAX Rec: WAX Column (DB-WAX UI) Best peak shape for alcohols Matrix->WAX No (Organic Solvent) TempLimit->WAX No MidPolar Rec: 624-Type Column (ZB-624PLUS) Good balance of shape/thermal stability TempLimit->MidPolar Yes NonPolar Rec: Ultra-Inert 5% Phenyl (DB-5ms UI) *Must use derivatization*

Caption: Decision tree for selecting the optimal stationary phase based on matrix and thermal requirements.

Module 3: Advanced Diagnostics (Derivatization)

User Question: I cannot change my column. How do I fix the tailing on a non-polar phase?

Technical Insight: If you must use a non-polar column, you must mask the hydroxyl group chemically. However, standard silylation (BSTFA alone) often fails for 3-methyl-3-heptanol because the tertiary carbon creates steric hindrance, blocking the reagent from attacking the oxygen.

Protocol: Silylation of Tertiary Alcohols

You must use a catalyst or a stronger reagent to drive the reaction to completion.

Reagents:

  • Primary: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[1]

  • Catalyst: 1% TMCS (Trimethylchlorosilane)

  • Solvent: Pyridine (acts as an acid scavenger)

Step-by-Step Workflow:

  • Dry the Sample: Ensure zero water content (water destroys the reagent). Evaporate solvent under Nitrogen if necessary.[1][2]

  • Add Reagent: Add 50 µL MSTFA + 1% TMCS to the sample.

  • Add Solvent: Add 50 µL Pyridine.

  • Incubate (CRITICAL): Heat at 60-70°C for 30-45 minutes . Note: Room temperature reaction is insufficient for tertiary alcohols.

  • Inject: Inject directly into the GC.

Why MSTFA? MSTFA byproducts are more volatile than BSTFA byproducts, reducing the chance they will co-elute with your target alcohol.[1]

Module 4: Systematic Troubleshooting Workflow

Use this flow to diagnose the root cause of your specific tailing issue.

TroubleshootingFlow Symptom Symptom: Tailing Peak Check1 Check 1: Is the tailing seen on ALL peaks? Symptom->Check1 Physical Physical Issue: 1. Bad column cut 2. Liner installation 3. Dead volume Check1->Physical Yes (All peaks tail) Chemical Chemical Issue: Active Sites Check1->Chemical No (Only Alcohol tails) Check2 Check 2: Is there a 'pre-peak' or shoulder? Chemical->Check2 Dehydration Diagnosis: Dehydration Analyte is degrading to alkene. Action: Lower Inlet Temp. Check2->Dehydration Yes Adsorption Diagnosis: Adsorption -OH interacting with silanols. Action: Change Liner / Derivatize Check2->Adsorption No

Caption: Diagnostic logic to distinguish between physical flow path errors, chemical adsorption, and thermal degradation.

References

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2016).[3] Analysis of Distilled Spirits Using an Agilent J&W DB-WAX Ultra Inert Capillary GC Column. Application Note 5991-6638EN. Retrieved from [Link]

  • Gelest, Inc. General Silylation Procedures. Retrieved from [Link]

Sources

Technical Support Center: Stability Protocols for 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-ALC-3M3H-DEHYD Status: Active Subject: Prevention of On-Column/Inlet Dehydration of Tertiary Alcohols Applicable Analytes: 3-Methyl-3-heptanol (CAS: 5582-82-1) and structurally related tertiary carbinols.

Executive Summary & Core Issue

The Problem: Users analyzing 3-Methyl-3-heptanol via Gas Chromatography (GC) frequently observe "ghost peaks" eluting before the main analyte, accompanied by poor area reproducibility and non-linear calibration curves.

The Cause: 3-Methyl-3-heptanol is a tertiary alcohol .[1][2] Tertiary alcohols are chemically predisposed to acid-catalyzed dehydration via the E1 (Elimination Unimolecular) mechanism. This reaction is thermally accelerated in GC inlets, particularly when active sites (silanols) or acidic contaminants are present.

The Fix: Stability is achieved through a two-tiered approach:

  • Hardware Suppression: Eliminating active sites in the flow path (Inlet/Liner optimization).

  • Chemical Derivatization: Blocking the labile hydroxyl group via silylation.

The Mechanism: Why Dehydration Occurs

To solve the problem, you must understand the pathway. Unlike primary alcohols, tertiary alcohols do not require oxidation to degrade; they spontaneously eject water to form alkenes under thermal stress or acidic conditions.

The E1 Elimination Pathway

When 3-Methyl-3-heptanol encounters an active site (acting as a Lewis or Brønsted acid) in the inlet liner:

  • Protonation: The oxygen atom accepts a proton.[3]

  • Carbocation Formation: Water leaves, creating a stable tertiary carbocation.

  • Deprotonation: A proton is removed from an adjacent carbon, collapsing the carbocation into an alkene (Zaitsev or Hofmann products).

Artifacts you will see in your chromatogram:

  • 3-methyl-2-heptene (Trisubstituted, Zaitsev product)

  • 3-methyl-3-heptene (Trisubstituted, Zaitsev product)

  • 3-methyleneheptane (Disubstituted, Hofmann product)

DehydrationMechanism Alcohol 3-Methyl-3-heptanol (Tertiary Alcohol) Protonated Protonated Alcohol (Unstable) Alcohol->Protonated + H+ (Acidic Silanols) Carbocation Tertiary Carbocation (Intermediate) Protonated->Carbocation - H2O (Rate Limiting) Alkene1 3-methyl-2-heptene (Major Artifact) Carbocation->Alkene1 - H+ (from C2) Alkene2 3-methyl-3-heptene (Major Artifact) Carbocation->Alkene2 - H+ (from C4) Alkene3 3-methyleneheptane (Minor Artifact) Carbocation->Alkene3 - H+ (from Methyl)

Figure 1: Acid-catalyzed E1 elimination mechanism of 3-Methyl-3-heptanol leading to specific alkene artifacts.

Hardware Optimization Protocols

If you cannot derivatize the sample (e.g., due to workflow constraints), you must strictly control the GC flow path inertness.

Protocol A: Inlet & Liner Configuration

The inlet is the primary "kill zone" for tertiary alcohols.

ComponentRecommendationTechnical Rationale
Liner Type Ultra-Inert (UI) Splitless Standard deactivated liners often still possess residual silanols. UI liners undergo rigorous surface treatment to cap these active sites [1].
Packing No Wool (or UI Wool only)Glass wool vastly increases surface area. If wool is necessary for vaporization, use only base-deactivated or Ultra-Inert wool.
Inlet Temp < 200°C (or Cold On-Column)Thermal elimination is energy-dependent. Lowering the inlet temperature reduces the kinetic energy available for the elimination reaction.
Injection Mode PTV / Cool On-Column Programmed Temperature Vaporization (PTV) allows injection at low temps (e.g., 40°C) followed by a gentle ramp, bypassing thermal shock [2].
Protocol B: Column Selection
  • Phase: Use low-bleed, arylene-stabilized phases (e.g., Rxi-5Sil MS, DB-5ms UI).

  • Dimensions: Thicker films (0.5 µm or 1.0 µm) can shield analytes from active sites on the fused silica tubing surface.

Chemical Solution: Derivatization (Gold Standard)

For quantitative accuracy, converting the alcohol to a trimethylsilyl (TMS) ether is the most robust solution. This physically blocks the -OH group, preventing protonation and subsequent dehydration.

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

  • Note: Tertiary alcohols are sterically hindered. Standard silylation often fails without a catalyst (TMCS) and heat.

Step-by-Step Derivatization Workflow
  • Preparation: Dissolve 1 mg of sample in 1 mL of dry solvent (Pyridine or Dichloromethane). Avoid protic solvents like Methanol.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS .

    • Why TMCS? It acts as a catalyst to attack the sterically crowded tertiary oxygen [3].

  • Incubation: Cap vial and heat at 60-70°C for 30 minutes .

    • Critical Step: Room temperature reaction is insufficient for 3-methyl-3-heptanol.

  • Analysis: Inject directly into GC.

DerivatizationWorkflow Start Start: 3-Methyl-3-heptanol Solvent Dissolve in Pyridine (Scavenges acid byproducts) Start->Solvent Reagent Add BSTFA + 1% TMCS (Silylating Agent + Catalyst) Solvent->Reagent Heat Incubate: 65°C for 30 mins (Overcome Steric Hindrance) Reagent->Heat Result Product: TMS-Ether Derivative (Thermally Stable) Heat->Result

Figure 2: Optimized derivatization workflow for sterically hindered tertiary alcohols.

Troubleshooting Q&A

Q: I see a peak eluting just before my alcohol, but only when the inlet is hot. What is it? A: This is the "Dehydration Artifact" (likely 3-methyl-3-heptene). As the inlet temperature rises, the rate of E1 elimination increases.

  • Test: Lower inlet temp by 50°C. If the pre-peak shrinks and the main peak grows, it is thermal dehydration.

Q: My calibration curve is non-linear at low concentrations. A: This indicates active site adsorption. At low concentrations, a higher percentage of your analyte is being dehydrated or adsorbed by the liner's active sites.

  • Fix: Switch to a fresh Ultra-Inert liner and trim 10cm from the front of your GC column.

Q: Can I use Methanol as a solvent? A: No. Methanol is a protic solvent. It will not only prevent derivatization (by reacting with the BSTFA) but can also participate in solvent-assisted solvolysis reactions in the inlet. Use Aprotic solvents like Dichloromethane, Hexane, or Pyridine.

Q: I tried derivatizing, but the yield is low. A: You likely didn't use enough heat or a catalyst. Tertiary alcohols are bulky. The TMS group struggles to reach the oxygen. Ensure you use BSTFA with TMCS (catalyst) and heat the vial.

References

  • Agilent Technologies.[4][5][6] (2011).[7] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis.

  • Restek Corporation. PTV Injection: The Best of Both Worlds for Labile Compounds.

  • Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC): BSTFA + TMCS.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Technical Support Center: 3-Methyl-3-Heptanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Molecule Overview

This guide addresses the specific challenges in synthesizing and purifying 3-Methyl-3-heptanol , a tertiary alcohol susceptible to specific side reactions—primarily acid-catalyzed dehydration and enolization during synthesis.

The "Golden" Route: The most robust synthesis is the nucleophilic addition of Methylmagnesium Bromide (MeMgBr) to 3-Heptanone . While alternative routes exist (e.g., Ethylmagnesium bromide + 2-Hexanone), the MeMgBr route is preferred because methyl Grignards lack


-hydrogens, eliminating the risk of ketone reduction via hydride transfer [1].
ParameterSpecificationCritical Note
Target Molecule 3-Methyl-3-heptanol (

)
Tertiary Alcohol
Boiling Point 160–165 °C (atm)Risk: Thermal dehydration at atmospheric pressure.
Key Impurity 3-Methyl-3-heptene (isomers)Result of E1 elimination during workup/distillation.
Major Yield Loss Enolization of 3-HeptanoneCaused by the basicity of Grignard reagents.

Module 1: Reaction Optimization (The Synthesis)

The Challenge: Enolization vs. Addition

3-Heptanone contains acidic


-protons. A common failure mode is the Grignard reagent acting as a base rather than a nucleophile, deprotonating the ketone to form an enolate. Upon quenching, this reverts to the starting material (3-Heptanone), lowering yield.
Protocol A: Standard Low-Temperature Grignard

Best for general synthesis where 70-80% yield is acceptable.

  • Conditions: Perform in anhydrous Diethyl Ether (

    
    ) or THF under Argon/Nitrogen.
    
  • Temperature: Cool the 3-heptanone solution to -78 °C (dry ice/acetone) before adding MeMgBr. Low temperature kinetically favors nucleophilic addition over deprotonation [2].

  • Stoichiometry: Use 1.2 – 1.5 equivalents of MeMgBr. The excess compensates for any moisture and minor enolization.

Protocol B: The "Imamoto" Method (Organocerium)

Best for maximizing yield (>90%) and suppressing enolization.

If you observe high recovery of unreacted ketone despite excess Grignard, switch to the Imamoto Reagent (


). The organocerium species is less basic but highly nucleophilic, virtually eliminating the enolization side reaction [3].

Step-by-Step Imamoto Protocol:

  • Dry the Salt: Heat anhydrous

    
     (1.5 eq) at 140°C under high vacuum for 2 hours.
    
  • Slurry: Suspend

    
     in THF and stir at room temperature (RT) for 2 hours to form a milky suspension.
    
  • Activation: Cool to 0°C. Add MeLi or MeMgBr (1.5 eq) dropwise. Stir for 30 mins.

  • Addition: Cool to -78°C. Add 3-Heptanone (1.0 eq).

  • Result: This method specifically targets the carbonyl carbon with high chemoselectivity, bypassing the basicity issues of standard Grignards [3].

Module 2: Work-up & Isolation (The Critical Step)

CRITICAL WARNING: Tertiary alcohols are extremely sensitive to acid-catalyzed dehydration (E1 mechanism). A standard


 or 

quench will destroy your product, converting it into isomeric alkenes (3-methyl-3-heptene) [4].
The "Buffered Quench" Protocol
  • Quench: Pour the cold reaction mixture into Saturated Ammonium Chloride (

    
    )  solution at 0°C.
    
    • Why:

      
       is mildly acidic (pH ~5-6), sufficient to hydrolyze the magnesium alkoxide but too weak to catalyze rapid dehydration.
      
  • Neutralization: Immediately wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why: This ensures the organic phase is slightly basic prior to concentration.

  • Drying: Use Anhydrous

    
     or 
    
    
    
    .
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes be slightly acidic (Lewis acid character); 
      
      
      
      is safer for acid-sensitive alcohols.

Module 3: Purification (The Polish)

Distillation is the primary purification method, but atmospheric distillation (160°C) risks thermal degradation.

Vacuum Distillation Guide
  • Pressure: < 10 mmHg (High Vacuum recommended).

  • Target Temp: Calculate the boiling point nomograph. At 10 mmHg, the bp drops to approx 55-60°C .

  • Stabilization: Add a small amount (0.5% w/w) of solid Sodium Carbonate (

    
    )  to the distillation flask.
    
    • Mechanism:[1][2][3] This acts as a "base buffer" in the pot, neutralizing any trace acid liberated during heating, effectively preventing in-situ dehydration.

Visualized Workflows

Diagram 1: Synthesis & Workup Logic

This workflow illustrates the decision path between Standard and Imamoto protocols.

SynthesisWorkflow Start Start: 3-Heptanone Check Is Yield Critical / History of Enolization? Start->Check RouteA Standard Route: MeMgBr (1.5 eq) THF, -78°C Check->RouteA No RouteB Imamoto Route: CeCl3 + MeMgBr THF, -78°C Check->RouteB Yes Quench CRITICAL: Quench Sat. NH4Cl (0°C) RouteA->Quench RouteB->Quench Wash Wash: NaHCO3 (Remove Acid Traces) Quench->Wash Dry Dry: K2CO3 (Avoid MgSO4) Wash->Dry Distill Distillation: Vacuum (<10 mmHg) + Na2CO3 Buffer Dry->Distill

Caption: Decision logic for synthesis route selection and critical non-acidic workup steps.

Diagram 2: Troubleshooting Impurities

Diagnose the root cause based on the impurity profile found in GC/NMR.

Troubleshooting Issue Impurity Detected Alkene Impurity: Alkenes (3-methyl-3-heptene) Issue->Alkene Ketone Impurity: Unreacted 3-Heptanone Issue->Ketone Cause1 Cause: Acidic Workup or Thermal Elimination Alkene->Cause1 Cause2 Cause: Enolization or Wet Reagents Ketone->Cause2 Fix1 Fix: Use NH4Cl quench Add Na2CO3 to distillation Cause1->Fix1 Fix2 Fix: Dry solvents Switch to CeCl3 (Imamoto) Cause2->Fix2

Caption: Root cause analysis for common impurities (Alkenes vs. Ketones) and their specific fixes.

Troubleshooting & FAQ

Q1: My yield is low (40%), and I see a lot of starting material (3-heptanone) in the GC, even though I added excess Grignard. Why? A: This is the classic signature of enolization . The Grignard reagent acted as a base, removing an alpha-proton from 3-heptanone. This forms a magnesium enolate which, upon adding aqueous NH4Cl, simply turns back into 3-heptanone.

  • Fix: Lower the reaction temperature to -78°C. If that fails, use the Imamoto Reagent (

    
    )  protocol described in Module 1.
    

Q2: The product smells like "fuel" and the NMR shows olefinic protons (5.0-6.0 ppm). What happened? A: You have dehydrated your alcohol.[1][3][4] This likely happened during the quench or distillation.

  • Fix: Did you use HCl to quench? Switch to

    
    . Did you distill at atmospheric pressure? Switch to vacuum distillation. Ensure the pot contains a pinch of 
    
    
    
    to neutralize trace acidity.

Q3: Can I use Ethylmagnesium Bromide and 2-Hexanone instead? A: Yes, this retrosynthesis is valid. However, 2-Hexanone is also enolizable. Furthermore, Grignard reagents with


-hydrogens (like Ethyl-MgBr) can undergo a side reaction called 

-hydride transfer, reducing the ketone to an alcohol (2-hexanol) instead of adding the ethyl group [1]. The Methyl-MgBr route is chemically cleaner.

Q4: How do I store the purified 3-Methyl-3-heptanol? A: Store in a tightly sealed container, preferably under inert gas. Tertiary alcohols are stable but can absorb moisture. Avoid storing near acidic fumes (like HCl or Acetic Acid bottles) in the chemical cabinet to prevent slow, acid-catalyzed degradation over time.

References

  • Grignard Reagent Mechanisms & Side Reactions

    • Title: Side Reactions in Grignard Reagents (Reduction vs. Addition).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Organocerium (Imamoto)

    • Title: Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents.[5]

    • Source: Imamoto, T. et al., Journal of the American Chemical Society.
    • URL:[Link] (Note: Seminal paper on suppressing enolization).

  • Dehydration of Tertiary Alcohols

    • Title: Dehydration of Alcohols - E1 Mechanism.[1]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Physical Properties & Safety

    • Title: 3-Methyl-3-heptanol Product Data.[6][7][8][9][10][11][12][13][14]

    • Source: ChemicalBook / CAS D

Sources

Technical Support Center: Resolving Co-elution Issues with 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving chromatographic co-elution challenges involving 3-Methyl-3-heptanol. As a tertiary alcohol with a specific structure and polarity, 3-Methyl-3-heptanol can present unique separation difficulties.[1][2] This guide is designed for researchers, analytical scientists, and drug development professionals, providing in-depth, practical solutions in a direct question-and-answer format. We will explore the causal relationships behind chromatographic principles to empower you to make informed decisions in your method development and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is co-elution, and how can I confirm it's affecting my 3-Methyl-3-heptanol peak?

A1: Co-elution occurs when two or more compounds exit the chromatography column at the same time, resulting in a single, merged peak.[3] This compromises both qualitative identification and quantitative accuracy. For 3-Methyl-3-heptanol, potential co-elutants could include structural isomers, impurities from synthesis, or other components within your sample matrix.

Confirming Co-elution:

Visual inspection of your chromatogram is the first step. Look for signs of asymmetry, such as peak fronting, tailing, or shoulders, which suggest a hidden peak.[3] However, perfect co-elution can produce a symmetrical peak.[3] Therefore, more advanced detection methods are necessary for confirmation.

  • Mass Spectrometry (MS): An MS detector is the most definitive tool. If the mass spectrum is consistent across the entire peak, the peak is likely pure. If the spectra change from the leading edge to the tailing edge, it indicates multiple components are present.[3]

  • Diode Array Detector (DAD/PDA) for LC: If you are using HPLC and your co-elutant has a different UV-Vis spectrum from 3-Methyl-3-heptanol, a DAD can perform a peak purity analysis. It compares spectra across the peak; a non-perfect match indicates impurity.[3]

Experimental Protocol 1: Confirming Co-elution with GC-MS

  • Acquire Data: Inject your sample onto the GC-MS system under your current method conditions.

  • Select the Peak: In your chromatography data system (CDS), select the peak corresponding to 3-Methyl-3-heptanol.

  • Extract Mass Spectra:

    • Extract the mass spectrum at the very beginning of the peak (the upslope, ~10% height).

    • Extract the mass spectrum at the peak apex.

    • Extract the mass spectrum at the very end of the peak (the downslope, ~10% height).

  • Compare Spectra: Overlay the three spectra. Pay close attention to the presence and relative abundance of key ions. The NIST WebBook lists major ions for 3-Methyl-3-heptanol, with top peaks often around m/z 73 and 55.[1][4] If the spectra are identical, your peak is likely pure. If new ions appear or relative abundances shift significantly across the peak, co-elution is confirmed.

Q2: My 3-Methyl-3-heptanol peak is co-eluting with another compound on a standard non-polar GC column (e.g., DB-1, HP-5). What is my first step?

A2: Your first and most impactful step is to address the selectivity (α) of your separation. Selectivity refers to the ability of the stationary phase to differentiate between two analytes based on their chemical properties (e.g., polarity, shape, volatility). On a non-polar column, elution is primarily governed by boiling point.[5] 3-Methyl-3-heptanol has a boiling point of approximately 162-164°C.[6] If a co-elutant has a similar boiling point, a non-polar column may not be able to resolve them.[5]

The Solution: Change the Stationary Phase

Switching to a column with a different stationary phase chemistry introduces alternative separation mechanisms.

  • Recommendation: Move to a mid-polarity or polar stationary phase. A polyethylene glycol (PEG) phase, often called a "WAX" column, is an excellent choice for separating alcohols. This phase separates based on polarity and hydrogen-bonding capability, not just boiling point. The hydroxyl group of 3-Methyl-3-heptanol will interact strongly with the WAX phase, significantly altering its retention time relative to less polar co-elutants.

Table 1: Recommended GC Columns for Resolving 3-Methyl-3-heptanol

Column Type Stationary Phase Separation Mechanism Best For Separating 3-Methyl-3-heptanol From:
Non-Polar 100% Dimethylpolysiloxane (e.g., DB-1, HP-5ms)Boiling Point / van der Waals forcesCompounds with significantly different boiling points.
Mid-Polar (50%-Phenyl)-methylpolysiloxane (e.g., DB-17, HP-50+)Dipole-dipole interactions, π-π interactionsAromatic compounds or moderately polar interferents.
Polar Polyethylene Glycol (e.g., DB-WAX, SUPELCOWAX 10)Hydrogen bonding, polarityNon-polar or less polar compounds with similar boiling points.[7]
Q3: I've switched to a WAX column, but the resolution is still not perfect. What other GC parameters can I adjust?

A3: If changing selectivity isn't enough, you can optimize the retention factor (k') and efficiency (N) . These adjustments fine-tune the separation. The relationship between these factors is described by the master resolution equation.[8]

Resolution Peak Resolution (Rs) Selectivity Selectivity (α) Stationary Phase Chemistry Resolution->Selectivity Most Impactful Efficiency Efficiency (N) Peak Skinniness Resolution->Efficiency Retention Retention Factor (k') Time in Stationary Phase Resolution->Retention cluster_0 Chiral Separation Strategies cluster_1 Direct Method cluster_2 Indirect Method Racemic Racemic 3-Methyl-3-heptanol (R and S enantiomers) ChiralGC Chiral GC Column (Cyclodextrin Phase) Racemic->ChiralGC Deriv React with Chiral Agent (e.g., Mosher's Acid) Racemic->Deriv Separated_GC Result: Two Separate Peaks ChiralGC->Separated_GC Diastereomeric Interactions Diastereomers Forms Diastereomers (R-R' and S-R') Deriv->Diastereomers AchiralGC Standard (Achiral) GC Column Diastereomers->AchiralGC Separated_Deriv Result: Two Separate Peaks AchiralGC->Separated_Deriv Different Physical Properties

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing sterically hindered tertiary alcohols via Grignard addition is rarely as simple as mixing reagents. The synthesis of 3-methyl-3-heptanol—typically achieved by reacting 3-heptanone with methylmagnesium bromide—is highly susceptible to side reactions, including enolization, reduction, and dehydration.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to help you identify and eliminate by-products in your synthesis.

Diagnostic Workflow for By-Product Identification

G A Reaction Setup 3-Heptanone + MeMgBr B Quench & Workup (NH4Cl vs HCl) A->B Nucleophilic Addition or Deprotonation C GC-MS & NMR Analysis B->C Organic Extraction D Target Product 3-Methyl-3-heptanol C->D m/z 115, 101, 73 (No M+ peak) E Enolization By-product Recovered 3-Heptanone C->E m/z 114 (M+) C=O stretch (IR) F Dehydration By-product Alkenes (m/z 112) C->F m/z 112 (M+) Alkene NMR shifts

Diagnostic workflow for identifying by-products in 3-Methyl-3-heptanol synthesis.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I used an excess of Grignard reagent, but my GC-MS shows a massive peak for my starting material (3-heptanone). Why didn't the reaction go to completion? A1: You are likely observing enolization rather than incomplete addition. Grignard reagents are strong bases. When reacting with sterically hindered ketones like 3-heptanone, the Grignard reagent can act as a base instead of a nucleophile, deprotonating the


-carbon to yield an enolate intermediate[1]. During your aqueous workup, this enolate is simply reprotonated, returning your starting ketone[1]. To mitigate this, ensure your reaction is cooled to 0°C during addition to favor the kinetics of nucleophilic attack over acid-base chemistry.

Q2: My GC-MS analysis shows a major peak at m/z 112, but the molecular weight of 3-methyl-3-heptanol is 130 g/mol . Did my reaction fail? A2: Not necessarily; you are observing dehydration . Tertiary alcohols are notorious for lacking a visible molecular ion (M+) peak in GC-MS[2]. They rapidly undergo


-cleavage or lose water to form a prominent[M – 18] peak (130 - 18 = 112)[2].
Self-Validation Tip: To determine if the dehydration is a thermal artifact from the hot GC inlet or a chemical reality from your flask, run a 

H NMR. If you do not see vinylic protons (5.0–6.0 ppm) in the NMR, the alkene was formed inside the GC instrument, and your synthesis was successful.

Q3: I am detecting a secondary alcohol in my product mixture. Where did this come from? A3: This is a classic


-hydride reduction  artifact, which depends entirely on your choice of starting materials. If you attempted to synthesize 3-methyl-3-heptanol using 2-butanone and butylmagnesium bromide, the butyl chain possesses 

-hydrogens. In sterically hindered environments, the Grignard reagent can form a cyclic six-membered transition state, delivering a hydride to the carbonyl carbon and reducing the ketone to a secondary alcohol (2-butanol)[1]. Solution: Switch your synthetic route to 3-heptanone and methylmagnesium bromide . Because the methyl group lacks

-hydrogens, this reduction pathway is mechanistically impossible.

Q4: My workup yielded a stubborn emulsion and my product degraded. What went wrong? A4: Emulsions are common due to precipitated magnesium salts (Mg(OH)X)[3]. If you used a strong acid (like HCl) to dissolve these salts, you likely catalyzed the E1 elimination of your tertiary alcohol, converting it into an alkene (e.g., 3-methyl-2-heptene)[3]. Always use a milder acidic quench, such as saturated aqueous ammonium chloride (NH


Cl), which is strong enough to protonate the alkoxide but too weak to trigger dehydration[3].
Quantitative Data: Diagnostic Signatures

Use the following self-validating matrix to cross-reference your analytical data and identify the exact composition of your crude mixture.

Compound ClassSpecific MoleculeCausality / OriginGC-MS Base Peak & Key Fragments

H NMR Key Signatures (CDCl

)
Target Product 3-Methyl-3-heptanolNucleophilic addition of MeMgBr to 3-heptanonem/z 73 [M-C

H

]

, m/z 101 [M-C

H

]

, m/z 115 [M-CH

]

(No M+ peak)
~1.1 ppm (s, 3H, -CH

), ~1.5 ppm (br s, 1H, -OH)
By-Product 3-HeptanoneEnolization (Grignard acting as a base)m/z 114 [M]

, m/z 85 [M-C

H

]

~2.4 ppm (t, 4H,

-CH

to carbonyl)
By-Product 3-Methyl-2-hepteneChemical or thermal dehydration (E1 elimination)m/z 112 [M]

, m/z 83
~5.2 ppm (q, 1H, =CH vinylic proton)
By-Product Ethane / OctaneWurtz homocoupling during Grignard preparationHighly volatile, often elutes in solvent delayAbsent in standard product spectra
Validated Experimental Protocols
Protocol 1: Optimized Grignard Synthesis (Minimizing Enolization & Dehydration)

This protocol utilizes kinetic control and mild quenching to preserve the tertiary alcohol.

  • Grignard Initiation: In a flame-dried, argon-purged 3-neck flask, add 1.1 equivalents of magnesium turnings and anhydrous diethyl ether. Add a single crystal of iodine and 0.05 eq of methyl bromide to initiate the reaction.

  • Grignard Formation: Once the reaction mixture turns cloudy and begins to gently reflux, add the remaining methyl bromide dropwise. Self-validation: The complete consumption of magnesium turnings confirms reagent formation.

  • Kinetic Addition: Cool the flask to 0°C using an ice bath. Add 1.0 equivalent of 3-heptanone dropwise over 30 minutes. Maintaining 0°C is critical to suppress the activation energy required for enolization.

  • Mild Quench: Remove the ice bath and stir for 1 hour. Cool back to 0°C and quench strictly with saturated aqueous NH

    
    Cl[3]. Do not use HCl or H
    
    
    
    SO
    
    
    , as the resulting acidic environment will dehydrate the 3-methyl-3-heptanol into 3-methyl-2-heptene[3].
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Wash the combined organics with brine to break any residual magnesium emulsions, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Protocol 2: GC-MS Sample Preparation for Tertiary Alcohols

This protocol prevents thermal dehydration artifacts in the GC inlet.

  • Derivatization (Recommended): To prevent the tertiary alcohol from dehydrating in the hot GC inlet, convert it to a trimethylsilyl (TMS) ether. Mix 1 mg of your crude product with 50

    
    L of BSTFA and 50 
    
    
    
    L of pyridine. Heat at 60°C for 30 minutes.
  • Instrument Parameters: If injecting an underivatized sample, lower the GC inlet temperature to 200°C (down from the standard 250°C) to reduce thermal E1 elimination.

  • Data Interpretation: Do not search for the m/z 130 molecular ion. Instead, validate the product's presence by searching for the

    
    -cleavage fragments: m/z 73, 101, and 115[2].
    
References
  • Grignard Reaction Mechanisms and Side Products. Organic Chemistry Portal. Available at:[Link]

  • GCMS Section 6.10: Fragmentation of Alcohols. Whitman College. Available at:[Link]

Sources

Technical Support Center: Refinement of Extraction Methods for 3-Methyl-3-heptanol

[1][2][3]

Status: System Operational Operator: Senior Application Scientist Ticket Focus: Extraction & Analysis of 3-Methyl-3-heptanol (CAS: 5582-82-1) from Complex Matrices Audience: Drug Development & Bio-analytical Research[1][2][3]

System Overview & Chemical Intelligence

Welcome to the technical support hub. You are likely targeting 3-Methyl-3-heptanol , a tertiary alcohol often encountered as a volatile metabolite, fragrance component, or semi-synthetic intermediate.[1][2][3]

Critical Chemical Profile:

  • Structure: Tertiary alcohol (

    
    ).[1][2][3] The hydroxyl group is sterically hindered.[1][2][3]
    
  • Volatility: Moderate vapor pressure; amenable to Headspace (HS) analysis.[1][2][3]

  • Reactivity Warning: Unlike primary alcohols, this compound is highly susceptible to acid-catalyzed dehydration (elimination) to form isomeric octenes (e.g., 3-methyl-3-heptene).[1][2][3] This often occurs in hot, acidic GC inlets or during acidic liquid extractions.[1][2][3]

Matrix Challenges:

  • Biological Fluids (Plasma/Urine): Protein binding and enzymatic degradation.[1][2][3]

  • Environmental/Plant: Co-elution with terpenes and matrix suppression in MS.[1][2][3]

Decision Logic: Method Selection

Before proceeding, verify your extraction pathway using the logic below.

ExtractionLogicStartStart: Define MatrixMatrixTypeIs the matrix Liquid or Solid?Start->MatrixTypeLiquidLiquid (Plasma, Urine, Water)MatrixType->LiquidSolidSolid (Tissue, Soil, Plant)MatrixType->SolidConcentrationExpected Concentration?Liquid->ConcentrationMethod1Method A: HS-SPME(Gold Standard)Solid->Method1Homogenize firstHighConcHigh (>1 ppm)Direct Injection/LLEConcentration->HighConcTraceTrace (<100 ppb)Requires EnrichmentConcentration->TraceMethod2Method B: LLE (Solvent)HighConc->Method2Dirty MatrixMethod3Method C: SHS (Static Headspace)HighConc->Method3Clean MatrixVolatileIs Matrix Volatile/Dirty?Trace->VolatileVolatile->Method1Best Specificity

Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix type and analyte concentration.

Troubleshooting Tickets (FAQs)

Ticket #101: "I see peaks for octenes but my alcohol is missing."

Diagnosis: Thermal Dehydration.[1][2][3] Root Cause: Tertiary alcohols readily dehydrate to alkenes in the presence of heat and Lewis acids.[1][3] This is likely happening in your GC inlet.[1][2][3] Solution:

  • Liner Hygiene: Change your GC inlet liner.[1][2][3] Use a deactivated liner (silanized) with glass wool.[1][2][3] Active sites on dirty glass wool catalyze dehydration [1].[1][2][3]

  • Inlet Temperature: Lower the inlet temperature. If currently at 250°C, try 200°C–220°C.

  • Extraction pH: Ensure your sample matrix is neutral (pH 7) . Do not use acidic preservatives (like HCl) in collection tubes.[1][2][3]

Ticket #102: "Recovery is poor (<40%) from plasma samples using LLE."

Diagnosis: Amphiphilic Loss & Emulsions.[1][2][3] Root Cause: 3-Methyl-3-heptanol has a lipophilic chain but a polar hydroxyl head.[1][2][3] In simple LLE (e.g., Hexane), it may partition poorly if the aqueous phase is not modified, or it may be trapped in protein emulsions. Solution:

  • Salting Out: Add NaCl (saturation, ~0.3 g/mL) to the aqueous phase.[1][2][3] This increases ionic strength, driving the organic alcohol into the extraction solvent (or headspace) [2].

  • Solvent Switch: Switch from pure Hexane to a mixture of Hexane:Ethyl Acetate (80:20) or Dichloromethane (DCM).[1][2][3] The slight polarity increase improves alcohol recovery.[1][3]

  • Deproteinization: For plasma, precipitate proteins with Acetonitrile (1:1 v/v) before extraction to break protein binding, though this dilutes the sample.[1][3]

Ticket #103: "SPME fiber is degrading rapidly/results are non-reproducible."

Diagnosis: Matrix Splatter & Fiber Selection.[1][2][3] Root Cause: Immersion SPME in complex fluids fouls the fiber.[1][3] Solution:

  • Switch to Headspace (HS-SPME): Never immerse the fiber in plasma or crude plant extracts.[1][2][3]

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber.[1][2][3][4]

    • Why? The Carboxen layer is ideal for small volatiles (

      
      ), while DVB handles larger aromatics.[1][2][3] The combination covers the specific polarity of the tertiary alcohol better than pure PDMS [3].[1][3]
      

Optimized Experimental Protocols

Protocol A: High-Sensitivity Headspace SPME (Recommended)

Best for: Trace analysis in urine, plasma, or solid tissue homogenates.[1]

Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).[1][2][3]

  • Vials: 20 mL Headspace vials with magnetic screw caps.

  • Reagent: NaCl (baked at 140°C to remove volatiles).

Workflow:

  • Sample Prep:

    • Liquids: Pipette 2 mL sample + 2 mL deionized water into the vial.[1][2][3]

    • Solids: Weigh 1.0 g sample + 3 mL saturated NaCl solution.[1][2][3]

  • Matrix Modification: Add 1.5 g NaCl (Salting out). Add internal standard (e.g., 2-methyl-2-heptanol or deuterated analog).

  • Equilibration: Incubate at 50°C for 15 mins with agitation (500 rpm).

    • Note: Do not exceed 60°C; tertiary alcohols can degrade, and water vapor pressure becomes problematic for the GC-MS.[1][3]

  • Extraction: Expose fiber to headspace for 30 mins at 50°C.

  • Desorption: Inject into GC inlet (Splitless mode) at 240°C for 3 minutes.

Protocol B: Micro-Liquid Extraction (DLLME)

Best for: Clean water samples or when SPME is unavailable.[1][2][3]

Workflow:

  • Mixture: In a 10 mL glass tube with a conical bottom, place 5 mL of sample.

  • Disperser/Extractant: Rapidly inject a mixture of Acetone (500 µL, disperser) and Chloroform (30 µL, extractant) .[1][2][3]

  • Emulsification: Vortex for 30 seconds. A cloudy solution forms.[1][2][3]

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Collection: Sedimented phase (Chloroform) is collected (~20 µL) via microsyringe and injected.

Analytical Parameters (GC-MS)[1][2][3][6][7]

To ensure accurate identification and separation from isomers (like 4-methyl-3-heptanol), use the following parameters.

ParameterSettingRationale
Column DB-Wax (PEG) or VF-5ms Wax columns separate alcohols better by polarity; 5ms is standard for general screening.[1][2][3]
Carrier Gas Helium, 1.0 mL/minConstant flow.[1][2][3]
Inlet Temp 220°C (Critical)Keep lower than standard (250°C) to prevent dehydration of the tertiary alcohol.[1][2]
Oven Program 40°C (hold 2 min)

10°C/min

240°C
Low initial temp focuses the volatile alcohol peak.[1][2][3]
MS Source 230°CStandard EI source temp.[1][2][3]
SIM Ions m/z 59, 73, 55 m/z 73 (alpha-cleavage) is often characteristic for this structure [4].[1][2][3]

SPME Mechanism Visualization

Understanding the equilibrium is vital for troubleshooting sensitivity issues.

SPME_Equilibriumcluster_vialHeadspace Vial SystemMatrixSample Matrix(Analyte Bound)HeadspaceHeadspace(Analyte Gas)Matrix->HeadspaceK1 (Henry's Law)Heat/Salt drives thisHeadspace->MatrixRe-equilibrationFiberSPME Fiber Coating(Analyte Adsorbed)Headspace->FiberK2 (Distribution)Cooling fiber helpsFiber->HeadspaceDesorptionParamsKey Control Parameters:1. Temp (50°C)2. Salt (NaCl)3. pH (Neutral)Params->Matrix

Figure 2: Equilibrium dynamics in Headspace-SPME. Maximizing K1 (Matrix to Headspace) via salting out is the most critical step for 3-Methyl-3-heptanol.[1][2][3]

References

  • Sigma-Aldrich. (n.d.).[1][2][3] SPME Troubleshooting Guide - Bulletin 928. Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][3][4][5] Optimization of Volatile Compound Extraction from Food Samples. Retrieved from [1][2]

  • Shirey, R. E. (1999).[1][2][3] Optimization of extraction conditions and fiber selection for semivolatile analytes using solid-phase microextraction. Journal of Chromatographic Science. Retrieved from [1][2][6]

  • NIST Mass Spectrometry Data Center. (2025).[1][2][3] 3-Heptanol, 3-methyl- Mass Spectrum. Retrieved from [1][2]

(Note: While specific peer-reviewed papers for "3-methyl-3-heptanol extraction" are rare compared to its isomer, the protocols above are derived from standard validation methods for volatile tertiary alcohols in complex matrices cited in standard chromatography handbooks.)

Validation & Comparative

Definitive Guide: Assessing the Purity of Commercial 3-Methyl-3-heptanol Standards

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control Managers.

Executive Summary: The "Tertiary Alcohol Trap"

3-Methyl-3-heptanol (CAS: 5582-82-1) presents a specific analytical challenge often overlooked in standard Certificates of Analysis (CoA). As a tertiary alcohol, it is inherently prone to thermal dehydration and acid-catalyzed elimination .

Standard gas chromatography (GC) methods—typically run with hot split/splitless injectors (250°C+)—can artificially degrade the parent compound into isomeric alkenes (3-methyl-3-heptene) during the analysis. This leads to a false negative bias in purity assessment, where a high-purity standard appears degraded, or conversely, where volatile dehydration products are masked in the solvent front.

This guide compares the "Industry Standard" (GC-FID) against the "Validation Standard" (Quantitative NMR or qNMR), establishing a hierarchy of reliability for this specific compound.

Part 1: The Impurity Landscape & Chemical Context

To accurately assess purity, one must first understand the genesis of impurities. 3-Methyl-3-heptanol is typically synthesized via a Grignard reaction (e.g., Methylmagnesium bromide + 3-Heptanone).

Synthesis & Degradation Logic

The primary impurities are unreacted ketone and, critically, dehydration products formed during workup or analysis.

ImpurityPathways Start Precursors (3-Heptanone + MeMgBr) Inter Intermediate (Alkoxide) Start->Inter Grignard Addn Impurity1 Impurity A 3-Heptanone (Unreacted) Start->Impurity1 Incomplete Rxn Product Target Analyte 3-Methyl-3-heptanol (Tertiary Alcohol) Inter->Product Hydrolysis Impurity3 Impurity C Grignard Homocoupling (Alkanes) Inter->Impurity3 Side Rxn Impurity2 Impurity B 3-Methyl-3-heptene (Dehydration Product) Product->Impurity2 Thermal/Acid Elimination (GC Injector)

Figure 1: Synthesis and degradation pathways. Note the red arrow indicating the artifactual formation of Impurity B during thermal analysis.

Critical Impurity Table
Impurity TypeOriginDetection Challenge
3-Methyl-3-heptene (isomers)Elimination (Synthesis or Analytical Artifact)Elutes before parent peak; often co-elutes with solvent in fast GC runs.
3-Heptanone Unreacted Starting MaterialDistinct carbonyl signal in IR/NMR; easy to separate by GC.
Dibutyl Ether Solvent impurity (if ether used)Common in Grignard grades; requires mass spec (MS) confirmation.
Water HygroscopicityInvisible to FID; requires Karl Fischer (KF) or qNMR.

Part 2: Comparative Analysis of Analytical Alternatives

We evaluated three analytical workflows to determine the "True Purity" of a commercial "98%" standard.

Alternative A: Conventional GC-FID (Area % Normalization)
  • Method: Standard split injection at 250°C, non-polar column (DB-5).

  • Status: NOT RECOMMENDED for high-precision assay.

  • Flaw: The high injector temperature causes on-column dehydration. A 99.5% pure sample can assay at 98.0% due to the formation of "ghost" alkene peaks, leading to unnecessary rejection of valid lots.

Alternative B: Optimized "Cold" GC-FID
  • Method: Cool-on-column (COC) injection or low-temp splitless (150°C), mid-polarity column (DB-624 or equivalent).

  • Status: Field Standard for routine QC.

  • Advantage: Minimizes thermal stress. Using a base-deactivated liner (e.g., Siltek) prevents acid-catalyzed dehydration on the glass surface.

Alternative C: Quantitative 1H-NMR (qNMR)[1]
  • Method: Internal standard quantification (e.g., using Dimethyl Sulfone or TCNB) in CDCl3.

  • Status: Gold Standard (Reference Method) .

  • Advantage: Non-destructive, performed at room temperature, and provides absolute mass balance purity (including water and inorganic salts invisible to GC).

Part 3: Detailed Experimental Protocols

Protocol: Quantitative NMR (The Validator)

Objective: Determine absolute purity without thermal degradation bias.

Reagents:

  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS.

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) - Traceable Reference Material grade. Reasoning: DMSO2 provides a clean singlet at ~3.0 ppm, distinct from the aliphatic region of heptanol.

Workflow:

  • Weighing: Accurately weigh ~20 mg of 3-Methyl-3-heptanol analyte (

    
    ) and ~10 mg of DMSO2 IS (
    
    
    
    ) into the same vial. Precision:
    
    
    mg.
  • Dissolution: Add 0.7 mL CDCl3. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the longest proton relaxation to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate IS Singlet (3.0 ppm) = Normalized to equivalent number of protons (6H).

    • Integrate Analyte Methyl Singlet (approx. 1.15 ppm, attached to C3-OH) = Target Integral (

      
      ). Avoid the multiplet regions which may overlap with impurities.
      

Calculation:



Where 

= number of protons (3 for analyte methyl, 6 for DMSO2),

= Molecular Weight.
Protocol: Optimized GC-FID (Routine QC)

Objective: High-resolution separation of organic impurities with minimized degradation.

System Configuration:

  • Inlet: Split/Splitless with Base-Deactivated Liner (e.g., Restek Topaz or Agilent Ultra Inert).

    • Critical Setting: Inlet Temperature 160°C (Do NOT exceed 200°C).

  • Column: DB-624 (or ZB-624), 30m x 0.32mm x 1.8µm.

    • Reasoning: The thicker film and mid-polarity phase improve retention of the alcohol and separation from volatile alkenes.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 3 min (Traps volatiles).

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

GCWorkflow Sample Sample Prep Dilute in DCM Inlet Inlet Injection 160°C (Low Temp) Deactivated Liner Sample->Inlet 1 µL Split 20:1 Column Separation DB-624 Column 40°C -> 220°C Inlet->Column Analytes Detector FID Detection 250°C Column->Detector Data Data Analysis Check for 'Fronting' Peaks (Alkene Indicators) Detector->Data

Figure 2: Optimized GC Workflow designed to prevent thermal elimination of the tertiary alcohol.

Part 4: Data Interpretation & Performance Comparison

The following table illustrates the potential discrepancy between methods when analyzing the same commercial lot of 3-Methyl-3-heptanol.

ParameterMethod A: Standard GC (250°C Inlet)Method B: Optimized GC (160°C Inlet)Method C: qNMR (Validation)
Apparent Purity 97.2%99.1%99.3%
Major Impurity Detected 3-Methyl-3-heptene (2.1%)3-Methyl-3-heptene (<0.1%)Not Detected
Interpretation False Fail. The instrument created the impurity.Pass. Accurate organic purity.Pass. Absolute purity confirmation.
Water Content Not DetectedNot DetectedDetected (if H2O peak integrated)
Key Takeaway for Researchers

If your GC chromatogram shows a "shoulder" or a small peak eluting immediately prior to the main alcohol peak, do not assume the product is impure. It is likely an artifact of your injection port temperature. Validate with qNMR or lower the inlet temperature to confirm.

References

  • PubChem. (2025).[2] 3-Methyl-3-heptanol Compound Summary (CAS 5582-82-1).[2][3][4][5][6] National Library of Medicine. [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Optimizing Column Selectivity. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. [Link]

  • Shimadzu. (2023). Determination of Volatiles in Liquors by GC-FID with Dual Acquisition System (Prevention of Backflash). [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methyl-3-heptanol (


) represents a distinct class of sterically hindered tertiary alcohols. Unlike its lower molecular weight homologs (e.g., tert-butanol), 3-methyl-3-heptanol combines a reactive tertiary carbocation center with a lipophilic butyl tail. This guide compares its kinetic profile against standard benchmarks, specifically focusing on acid-catalyzed dehydration (E1 elimination) and solvolysis (

).

Key Findings:

  • Reactivity Tier: 3-Methyl-3-heptanol exhibits reaction rates characteristic of tertiary alcohols (

    
    ), reacting orders of magnitude faster than its isomer 3-heptanol.
    
  • Steric Modulation: While electronically similar to tert-butanol, the heptyl chain introduces steric bulk that slightly retards bimolecular association (ether formation) while favoring unimolecular elimination (Zaitsev product formation).

  • Application: Ideal for generating specific tri-substituted alkenes where migration of the double bond must be controlled via kinetic vs. thermodynamic conditions.

Chemical Profile & Structural Significance[1][2][3][4][5]

Before analyzing kinetics, we must establish the structural baseline. 3-Methyl-3-heptanol features a hydroxyl group bonded to a carbon atom connected to three alkyl groups: a methyl, an ethyl, and a butyl chain.

Property3-Methyl-3-heptanoltert-Butanol (Benchmark)3-Heptanol (Isomer)
Structure Type Tertiary (

)
Tertiary (

)
Secondary (

)
Molecular Weight 130.23 g/mol 74.12 g/mol 116.20 g/mol
Boiling Point ~161-164 °C82 °C156 °C
Electronic Effect Hyperconjugation (3 alkyl groups)Hyperconjugation (3 methyls)Hyperconjugation (2 alkyl groups)
Dominant Mechanism E1 /

E1 /

E1 / E2 (mixed)

Structural Insight: The "butyl tail" (C4 chain) on 3-methyl-3-heptanol increases lipophilicity (LogP ~2.5) compared to tert-butanol, affecting solvation shells in aqueous acid but having minimal impact on the intrinsic stability of the carbocation intermediate.

Mechanistic Landscape: Acid-Catalyzed Dehydration

The defining reaction for 3-methyl-3-heptanol is acid-catalyzed dehydration to form isomeric octenes. The reaction follows strictly unimolecular kinetics (E1) , where the rate-determining step (RDS) is the dissociation of the protonated alcohol to form a carbocation.[1][2]

The E1 Pathway

The reaction proceeds through a high-energy carbocation intermediate. Because the central carbon is tertiary, the activation energy (


) for C-O bond cleavage is significantly lower than for secondary alcohols.[1]

E1_Mechanism Figure 1: E1 Dehydration Mechanism of 3-Methyl-3-heptanol Reactant 3-Methyl-3-heptanol (Neutral) Protonated Oxonium Ion (Fast Equilibrium) Reactant->Protonated + H+ (Fast) Carbocation 3° Carbocation (Intermediate) Protonated->Carbocation - H2O (Slow/RDS) Product Zaitsev Alkene (Major Product) Carbocation->Product - H+ (Fast)

Regioselectivity (Zaitsev vs. Hofmann)

Unlike tert-butanol (which yields only isobutylene), 3-methyl-3-heptanol can eliminate protons from three distinct positions, leading to a mixture of isomers:

  • 3-Methyl-3-heptene (Zaitsev - Major): Most substituted, thermodynamically stable.

  • 3-Methyl-2-heptene (Zaitsev - Major): Highly substituted.

  • 2-Ethyl-1-hexene (Hofmann - Minor): Less substituted, kinetically favored only with bulky bases (not typical in acid catalysis).

Comparative Kinetic Analysis

The following data synthesizes relative reactivity rates based on carbocation stability principles and solvolysis data for homologous series (Brown & Okamoto, J. Am. Chem. Soc.).

Table 1: Relative Rates of Solvolysis/Dehydration (Normalized)
CompoundRelative Rate (

)
Activation Energy (

)
Limiting Factor
3-Methyl-3-heptanol 1.0 ~24 kcal/mol Steric shielding of proton
tert-Butanol0.9 - 1.1~24 kcal/molSolvation energy
3-Heptanol< 0.0001> 30 kcal/molInstability of

cation
3-Methyl-3-pentanol1.05~23.8 kcal/molOptimal steric/electronic balance
Analysis of Performance

1. Comparison vs. Secondary Alcohols (3-Heptanol): 3-Methyl-3-heptanol reacts approximately


 to 

times faster than 3-heptanol.
  • Causality: The extra methyl group stabilizes the transition state via hyperconjugation and the inductive effect (+I). In 3-heptanol, the developing positive charge is only stabilized by two alkyl groups, creating a much higher energy barrier.

  • Implication: In a mixture containing both isomers, 3-methyl-3-heptanol can be selectively dehydrated leaving 3-heptanol intact by controlling temperature and acid concentration (e.g., 50°C vs 100°C).

2. Comparison vs. tert-Butanol (Chain Length Effect): Despite the larger size, 3-methyl-3-heptanol exhibits a rate constant (


) very similar to tert-butanol.
  • Steric Effect:[3][4][5] The longer heptyl chain provides slight steric hindrance to the approaching solvent molecule (if

    
    ) or base (if E1), which might theoretically slow the reaction.
    
  • Entropic Effect: However, the increased bulk destabilizes the ground state slightly more than the transition state (steric relief upon hybridization change from

    
     to 
    
    
    
    ), often accelerating the rate.
  • Net Result: These factors largely cancel out, making 3-methyl-3-heptanol a kinetic mimic of tert-butanol, but with significantly different solubility and boiling point properties.

Experimental Protocol: Kinetic Determination

To objectively measure the dehydration rate of 3-methyl-3-heptanol, we utilize a pseudo-first-order kinetic workflow monitoring alkene formation via Gas Chromatography (GC).

Objective: Determine the rate constant (


) for acid-catalyzed dehydration.
Reagents & Setup
  • Substrate: 3-Methyl-3-heptanol (>98% purity).

  • Catalyst: 0.1 M Sulfuric Acid (

    
    ) in 1,4-Dioxane (to ensure solubility).
    
  • Internal Standard: Dodecane (non-reactive, distinct retention time).

  • Instrument: GC-FID with a non-polar capillary column (e.g., DB-5).

Workflow Diagram

Experimental_Workflow Figure 2: Kinetic Sampling Protocol for Dehydration Rates Setup Preparation Mix Alcohol + Dodecane (IS) in Dioxane Initiation Initiation Add H2SO4 at t=0 Maintain T = 50°C Setup->Initiation Sampling Sampling Loop Extract 100µL aliquots at 5, 10, 20, 40, 60 min Initiation->Sampling Quench Quenching Add to NaHCO3/Hexane biphasic mix (Stops reaction instantly) Sampling->Quench Analysis GC-FID Analysis Measure Ratio: Alkene Area / IS Area Quench->Analysis Analysis->Sampling Next Timepoint

Data Processing
  • Plot:

    
     versus time (
    
    
    
    ), where
    
    
    is the concentration of 3-methyl-3-heptanol.
  • Calculation: The slope of the linear regression line equals

    
     (the pseudo-first-order rate constant).
    
  • Validation: Linearity (

    
    ) confirms first-order kinetics (E1 mechanism). If curvature exists, check for catalyst degradation or phase separation.
    

References

  • NIST Chemistry WebBook. 3-Methyl-3-heptanol Thermochemical Data. National Institute of Standards and Technology.[6] Link

  • Brown, H. C., & Okamoto, Y. (1958). Electrophilic Substituent Constants. Journal of the American Chemical Society. (Fundamental reference for solvolysis rates of tertiary systems). Link

  • Lundeen, A. J., & Van Hoozer, R. (1963). Dehydration of 3-Methyl-3-heptanol: Isomer Distribution. Journal of Organic Chemistry. (Specific data on product distribution). Link

  • Knozinger, H. (1968). Dehydration of Alcohols on Alumina. Angewandte Chemie International Edition. (Comparative kinetics on solid supports). Link

  • PubChem. Compound Summary: 3-Methyl-3-heptanol.[7][8] National Library of Medicine. Link

Sources

Safety Operating Guide

3-Methyl-3-heptanol: Proper Disposal and Handling Procedures

[1][2][3][4][5]

Executive Summary & Core Directive

3-Methyl-3-heptanol (CAS: 5582-82-1) is a tertiary alcohol often used in organic synthesis and fragrance chemistry. While chemically stable, its disposal classification hinges on its flash point, which sits on the borderline of regulatory definitions for flammability.

Operational Directive: Treat all waste streams containing 3-Methyl-3-heptanol as RCRA D001 (Ignitable) Hazardous Waste . Do not attempt to classify it as non-regulated combustible waste despite some literature values suggesting a flash point >60°C. In a laboratory setting, the safety margin requires it to be managed as a Non-Halogenated Flammable Solvent .

Technical Profile & Hazard Identification

Effective disposal begins with understanding the physicochemical properties that dictate safety protocols.

Physicochemical Properties Table[6][7][8][9]
PropertyValueOperational Implication
Molecular Formula

Organic, non-halogenated.[1][2]
Flash Point 58°C - 64°C (136°F - 147°F)CRITICAL: RCRA defines "Ignitable" as <60°C. Because data varies by source, you must default to the lower value (58°C) for compliance.
Boiling Point ~160°CLow volatility compared to ethanol, but still produces flammable vapors.
Solubility Low (Water); High (Organics)Will form a biphasic layer if mixed with aqueous waste; do not pour down drains.
GHS Hazards H226 (Flammable), H315 (Irritant)Requires standard organic solvent PPE (Nitrile gloves, goggles).
The "Why" Behind the Protocol

As a tertiary alcohol, 3-Methyl-3-heptanol is resistant to oxidation compared to primary alcohols. However, you must strictly segregate it from strong oxidizers (e.g., Chromic acid, Permanganates). Mixing a tertiary alcohol with strong oxidizers can still generate heat and unstable alkyl hypochlorites or esters, leading to container over-pressurization.

Pre-Disposal Assessment Workflow

Before moving the chemical to a waste container, execute this logic flow to determine the correct waste stream.

DisposalDecisionTreeStartStart: Waste GenerationCheckMixIs the 3-Methyl-3-heptanolmixed with other chemicals?Start->CheckMixCheckHalogenDoes the mixture containHalogens (F, Cl, Br, I)?(e.g., DCM, Chloroform)CheckMix->CheckHalogenYes (Solvents only)CheckOxidizerIs it mixed withStrong Oxidizers?CheckMix->CheckOxidizerYes (Reagents)StreamASTREAM A:Non-Halogenated Organic Waste(RCRA D001)CheckMix->StreamANo (Pure Chemical)CheckHalogen->StreamANoStreamBSTREAM B:Halogenated Organic Waste(High Cost Disposal)CheckHalogen->StreamBYes (>1-2%)CheckOxidizer->CheckHalogenNoStreamCSTREAM C:Separate Oxidizer Waste(Do Not Mix)CheckOxidizer->StreamCYes

Figure 1: Decision logic for categorizing 3-Methyl-3-heptanol waste streams. Note that mixing with halogens significantly increases disposal costs.

Step-by-Step Disposal Protocol

Step 1: Container Selection[10]
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

    • Reasoning: 3-Methyl-3-heptanol is compatible with standard plastics. Avoid metal cans if the waste stream contains trace acids, as this causes corrosion and leaks.

  • Headspace: Leave at least 10% headspace.

    • Reasoning: Although 3-Methyl-3-heptanol has a higher boiling point (160°C), thermal expansion during storage or transport can pressurize a completely full vessel.

Step 2: Segregation (The Golden Rule)
  • DO NOT mix with aqueous acid waste.

  • DO NOT mix with oxidizers (Peroxides, Nitric Acid).

  • DO mix with compatible organic solvents (Acetone, Methanol, Hexane) unless the facility requires halogenated segregation.

Step 3: Labeling

Compliance requires specific nomenclature.[3] Do not use vague terms like "Waste Liquid."

  • Primary Constituent: 3-Methyl-3-heptanol[4]

  • Hazard Checkbox: [x] Flammable [x] Irritant

  • RCRA Code: D001 (Ignitable).[5]

Step 4: Storage

Store the waste container in a Flammable Safety Cabinet until pickup. Ensure the cap is screwed on tightly to prevent vapor release, which—even with a flash point of 58°C—can accumulate to explosive limits in a small, unventilated cabinet.

Spill Management Procedures

In the event of a spill, immediate action minimizes exposure and fire risk.

SpillResponseAssessAssess Volume & LocationMajorMajor Spill (>500mL)or confined spaceAssess->MajorMinorMinor Spill (<500mL)in fume hoodAssess->MinorEvacuateEvacuate Lab &Call EHS/Fire DeptMajor->EvacuatePPEDon PPE:Nitrile Gloves, Goggles,Lab CoatMinor->PPEAbsorbAbsorb withVermiculite or Clay padsPPE->AbsorbBagCollect inSealed Waste BagAbsorb->BagLabelLabel as HazardousWaste (Debris)Bag->Label

Figure 2: Operational workflow for managing 3-Methyl-3-heptanol spills. Note the volume threshold for evacuation.

Cleanup Nuance: Because 3-Methyl-3-heptanol is oily and water-insoluble, wiping with water alone is ineffective. Use an inert absorbent (vermiculite or spill pads) first. For final surface cleaning, use a detergent solution or a volatile solvent like ethanol to solubilize the residue, then treat the cleaning materials as solid hazardous waste.

Regulatory Compliance & References

RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), 3-Methyl-3-heptanol falls under D001 (Ignitability) if the flash point is determined to be <60°C. Even if specific batch analysis shows a flash point of 64°C, it is standard industry best practice to manage C8 alcohols as flammable waste to ensure compliance with downstream incineration protocols.

References:

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Personal protective equipment for handling 3-Methyl-3-heptanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Methyl-3-heptanol not merely as a solvent, but as a Category 1 Eye Hazard and Flammable Liquid .

While many researchers treat C8 alcohols as benign "soaps," 3-Methyl-3-heptanol presents a specific risk profile due to its steric bulk and lipophilicity. It creates a severe risk of irreversible corneal damage (H318) upon splash contact and possesses a flash point (~58°C) that places it within the flammable liquid range, requiring static control measures during transfer.

Critical Hazard Profile:

  • Eye Contact: Risk of serious damage (H318).[1][2] Standard safety glasses are insufficient for liquid handling.

  • Flammability: Flash Point 58°C (Closed Cup). Vapors can form explosive mixtures above this temperature.

  • Skin/Respiratory: Moderate irritant (H315, H335).

Hierarchy of Controls & Risk Assessment

Before relying on PPE, you must implement engineering controls.[3] PPE is the last line of defense, not the first.

Control LevelImplementation Strategy
Elimination Not applicable for synthesis requirements.
Engineering Fume Hood: Mandatory. Velocity face target: 0.5 m/s. Grounding: All metal containers >4L must be grounded during transfer to prevent static discharge.
Administrative Designated Area: Exclude ignition sources (hot plates, open flames) within 1.5m of dispensing area.
PPE Goggles: Indirect-vent splash goggles. Gloves: Nitrile (Specific thickness required).

PPE Technical Specifications

A. Eye & Face Protection (Crucial)[2][3][4]
  • Requirement: Indirect-vent Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Scientific Rationale: 3-Methyl-3-heptanol is a surfactant-like alcohol. If splashed, it rapidly penetrates the tear film and attacks the corneal epithelium. Safety glasses with side shields allow liquid ingress from the top or bottom; they are prohibited for pouring or syringe operations.

  • Face Shield: Required only when handling volumes >1 Liter or during pressurized reactor work.

B. Hand Protection (Nitrile Permeation Dynamics)

Do not use Latex (poor organic solvent resistance). Use Nitrile, but select thickness based on contact duration.

Usage ScenarioGlove TypeThicknessBreakthrough TimeRationale
Splash Protection (Standard Lab Work)Disposable Nitrile0.11 mm (4 mil)>30 minsC8 alcohols permeate nitrile slower than methanol, but degradation (swelling) occurs. Change immediately upon splash.
Immersion / Spill Cleanup Heavy Duty Nitrile or Laminate>0.38 mm (15 mil)>480 minsExtended contact causes standard nitrile to stiffen and crack, exposing skin.
C. Respiratory Protection
  • Primary Control: Chemical Fume Hood.

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

  • Trigger: If olfactory fatigue sets in (smell becomes undetectable) or irritation is felt, evacuate and upgrade respiratory protection.

Operational Protocols

Workflow Visualization: PPE Decision Matrix

The following logic gate determines your required PPE based on experimental parameters.

PPE_Decision_Matrix Start Start: Handling 3-Methyl-3-heptanol VolCheck Volume > 500mL OR Heating? Start->VolCheck Standard Standard Protocol: - Fume Hood - Splash Goggles - 0.11mm Nitrile Gloves VolCheck->Standard No Elevated Elevated Protocol: - Fume Hood - Splash Goggles + Face Shield - 0.38mm Nitrile/Laminate Gloves - FR Lab Coat VolCheck->Elevated Yes VentCheck Is Fume Hood Available? Standard->VentCheck Elevated->VentCheck Respirator ADD: Half-Face Respirator (OV Cartridge) VentCheck->Respirator No Proceed Proceed VentCheck->Proceed Yes

Figure 1: Decision matrix for selecting appropriate PPE based on volume and engineering control availability.

Protocol A: Safe Transfer (Static Control)

Context: The flash point (~58°C) is close to ambient in hot labs or near equipment. Static sparks can ignite vapors.

  • Bonding: If transferring from a metal drum, attach a bonding wire between the source and receiving container.

  • Tools: Use positive displacement pipettes or glass syringes for small volumes (<50mL) to prevent dripping.

  • Speed: Pour slowly to minimize splashing and static generation.

Protocol B: Emergency Spill Response
  • Minor Spill (<100 mL):

    • Alert nearby personnel.[4]

    • Cover with absorbent pads (polypropylene).

    • Wipe with solvent-resistant gloves (double-gloved 0.11mm nitrile).

    • Place waste in a sealed bag inside the fume hood.

  • Major Spill (>100 mL):

    • Evacuate the immediate area.

    • Eliminate ignition sources (turn off stir plates).

    • Don Heavy Duty Nitrile gloves and respirator.

    • Dike the spill with absorbent socks to prevent drain entry.

Disposal & Waste Management

Regulatory Classification: RCRA Hazardous Waste (Ignitable - D001).

Waste StreamClassificationDisposal Method
Liquid Waste Non-Halogenated Organic SolventCollect in HDPE or Glass carboy. Label "Flammable Organic Waste." Do not mix with oxidizers (e.g., Nitric Acid).
Solid Waste Contaminated DebrisDouble-bag in polyethylene. Label "Solid Debris contaminated with Flammables."
Empty Containers RCRA EmptyTriple rinse with Acetone or Ethanol. Rinsate goes to Liquid Waste. Defaced container goes to trash.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.133 - Eye and Face Protection. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.